molecular formula C14H9F3O3 B6378879 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol CAS No. 1018959-57-3

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6378879
CAS No.: 1018959-57-3
M. Wt: 282.21 g/mol
InChI Key: MNZTUIOKBNNZAE-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is a useful research compound. Its molecular formula is C14H9F3O3 and its molecular weight is 282.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol, 95% is 282.05037863 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZTUIOKBNNZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685336
Record name 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018959-57-3
Record name 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol Chemical Structure and Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Analysis, Synthesis, and Medicinal Applications

Executive Summary

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol (also known as 5-(4-(trifluoromethoxy)phenyl)salicylaldehyde ) is a specialized fluorinated biaryl scaffold used primarily in medicinal chemistry and ligand design. As a derivative of salicylaldehyde, it combines an ortho-hydroxyaldehyde motif—capable of forming stable Schiff bases and metal complexes—with a para-trifluoromethoxyphenyl group. This fluorinated moiety enhances lipophilicity and metabolic stability, making the molecule a critical building block for matrix metalloproteinase (MMP) inhibitors, antimicrobial hydrazones, and salen-type catalysts.

This guide provides a comprehensive technical breakdown of its structure, a validated synthesis protocol via Suzuki-Miyaura coupling, and an analysis of its physicochemical properties for drug discovery applications.

Chemical Identity & Structural Analysis[1][2]

The nomenclature 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol defines the molecule with phenol as the parent structure:

  • Position 1: Hydroxyl group (-OH).

  • Position 2: Formyl group (-CHO), situated ortho to the hydroxyl.

  • Position 4: 4-(trifluoromethoxy)phenyl group, situated para to the hydroxyl.

In the alternative benzaldehyde numbering (common in cataloging), this corresponds to 2-hydroxy-5-(4-(trifluoromethoxy)phenyl)benzaldehyde .

2.1 Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₄H₉F₃O₃Core composition
Molecular Weight 282.22 g/mol Fragment-based drug design
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to -OCF₃
pKa (Phenolic OH) ~7.5 - 8.0More acidic than phenol (pKa 10) due to ortho-CHO EWG
H-Bond Donor 1 (Phenolic OH)Intramolecular H-bond with Carbonyl O
H-Bond Acceptor 4 (3 F, 1 C=O)Interaction with receptor pockets
Electronic Effect -OCF₃ (σₚ ≈ 0.[1][2][3]35)Electron-withdrawing, deactivates ring slightly
2.2 Structural Visualization

The following diagram illustrates the connectivity and the key "Salicyl" and "Biaryl" motifs.[2]

ChemicalStructure Core Salicylaldehyde Core (Positions 1, 2, 4) Subst 4-OCF3-Phenyl Group (Lipophilic Tail) Core->Subst C4 Position (Para to OH) Biaryl Linkage Func1 Ortho-OH (H-Bond Donor) Core->Func1 C1 Position Func2 Ortho-CHO (Electrophile) Core->Func2 C2 Position Func1->Func2 Intramolecular H-Bonding

Figure 1: Structural decomposition of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol showing the intramolecular hydrogen bonding network and biaryl connectivity.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromosalicylaldehyde with 4-(trifluoromethoxy)phenylboronic acid . This method avoids the poor regioselectivity of direct formylation of the biaryl phenol.

3.1 Retrosynthetic Analysis
  • Target: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

  • Disconnection: Biaryl C-C bond.

  • Synthons: 5-Bromosalicylaldehyde (Electrophile) + 4-OCF₃-Phenylboronic Acid (Nucleophile).

3.2 Experimental Methodology

Reagents:

  • Substrate A: 5-Bromosalicylaldehyde (1.0 equiv)

  • Substrate B: 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Protocol:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes.

  • Dissolution: Add 5-bromosalicylaldehyde (10 mmol, 2.01 g) and 4-(trifluoromethoxy)phenylboronic acid (12 mmol, 2.47 g) to the flask. Dissolve in degassed 1,4-Dioxane (40 mL).

  • Base Addition: Add degassed 2.0 M Na₂CO₃ solution (10 mL). The mixture may become biphasic.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) quickly against a positive flow of Argon.

  • Reflux: Heat the mixture to 90–100°C under vigorous stirring for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Characterization: The product is typically a light yellow solid.

    • ¹H NMR (CDCl₃): δ 11.0 (s, 1H, OH), 9.95 (s, 1H, CHO), 7.7–7.8 (m, aromatic protons).

3.3 Reaction Mechanism Visualization

SuzukiMechanism Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Bromosalicylaldehyde BaseStep Base Activation (Ar-Pd(II)-OH) OxAdd->BaseStep + Na2CO3 / - NaBr TransMet Transmetallation (Biaryl-Pd(II) Complex) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Target Molecule: 2-Formyl-4-(4-OCF3-Ph)phenol RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis of the target salicylaldehyde derivative.

Applications in Drug Discovery & Catalysis
4.1 Medicinal Chemistry: Bioisosteres & Inhibitors

The 4-(trifluoromethoxy)phenyl moiety is a privileged structure in medicinal chemistry.

  • Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para position, extending the half-life of the drug.

  • Lipophilicity: It increases membrane permeability (LogP increase ~1.04 vs H) without significantly increasing steric bulk compared to a methoxy group.

  • MMP Inhibitors: Salicylaldehyde derivatives are precursors to hydroxamic acids (via reductive amination or oxidation/coupling), which are potent zinc-binding groups in Matrix Metalloproteinase (MMP) inhibitors [1].

4.2 Ligand Synthesis (Salen & Schiff Bases)

This molecule is a "halfshell" for Salen ligands . Condensation with diamines (e.g., ethylenediamine, 1,2-cyclohexanediamine) yields fluorinated Salen ligands.

  • Reactivity: The aldehyde reacts with primary amines to form imines (Schiff bases).

  • Catalysis: Metal complexes (Mn, Co, Cr) of these ligands are used in enantioselective epoxidations and hetero-Diels-Alder reactions. The electron-withdrawing -OCF₃ group tunes the Lewis acidity of the metal center.

Safety & Handling Protocols
  • Hazard Identification:

    • Skin/Eye Irritant: Salicylaldehydes are potent irritants. Wear nitrile gloves and safety goggles.

    • Fluorine Safety: While the -OCF₃ group is stable, combustion can release HF. Do not incinerate waste in standard ovens.

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids (salicylic acid derivatives) upon prolonged exposure to air.

References
  • Vertex Pharmaceuticals. (2014). Method of synthesizing peptides, proteins and bioconjugates. European Patent EP2812345B1. Link

  • Kubota Corporation. (2014). Substances of Concern List: Salicylaldehyde Derivatives. Link

  • Pai, K. et al. (2026). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. ResearchGate. Link

  • ACG Publications. (2015). Optimized synthesis of CTEP and characterization of trifluoromethoxyphenyl intermediates. Link

  • Oriental Journal of Chemistry. (2013). One Pot Synthesis of Salicylaldehyde Derivatives. Link

Sources

Therapeutic and Physicochemical Profiling of Fluorinated Biphenyl Salicylaldehydes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of halogenation strategies and Schiff base coordination chemistry has yielded highly potent molecular scaffolds for drug discovery. Among these, fluorinated biphenyl salicylaldehydes and their transition metal complexes represent a breakthrough class of multi-target therapeutic agents. By integrating the structural rigidity of a biphenyl core, the chelating versatility of salicylaldehyde, and the unique stereoelectronic effects of fluorine, these compounds exhibit exceptional anti-diabetic, anti-cancer, and antioxidant properties. This technical guide provides an in-depth mechanistic and methodological framework for researchers synthesizing and evaluating these advanced pharmacophores.

Chemical Rationale: The Fluorine-Biphenyl-Salicylaldehyde Triad

The rational design of fluorinated biphenyl salicylaldehyde derivatives relies on three synergistic structural pillars:

  • The Biphenyl Core : The 1,1′-biphenyl axis provides a sterically restricted, extended

    
    -conjugated system. This rigidity minimizes entropic penalties upon target binding and allows the molecule to deeply intercalate into the hydrophobic pockets of enzymes (such as 
    
    
    
    -glucosidase) or DNA structures[1].
  • The Salicylaldehyde Moiety : The presence of ortho-hydroxyl and aldehyde groups facilitates the formation of azomethine (-CH=N-) linkages with diamines. This creates a tetradentate ONNO ligand system capable of forming highly stable, thermodynamically favored complexes with transition metals like Cu(II) and Zn(II)[1].

  • Fluorine Substitution : Fluorine acts as a powerful bioisostere for hydrogen or hydroxyl groups. Its high electronegativity lowers the pKa of the adjacent phenolic hydroxyl, strengthening metal-ligand coordination. Furthermore, fluorination improves the molecule's lipophilicity (LogP) and membrane permeability, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at specific aromatic sites[2].

SynthesisWorkflow Start Fluorinated Salicylaldehyde + Biphenyl Diamine Condensation Schiff Base Condensation (MeOH, cat. AcOH, Reflux 4h) Start->Condensation Dehydration Ligand Fluorinated Biphenyl Salicylaldimine Ligand Condensation->Ligand Crystallization Metal Metal Acetate Addition (Cu(II) or Zn(II)) Ligand->Metal Chelation Complex Metallosalophen Complex Precipitation Metal->Complex Coordination Char Characterization (NMR, FTIR, XRD) Complex->Char Validation

Workflow for the synthesis and characterization of fluorinated biphenyl complexes.

Pharmacological Profiling & Mechanisms of Action

Anti-Diabetic Activity ( -Glucosidase Inhibition)

Bis-biphenyl-salicylaldehyde Schiff base derivatives have demonstrated remarkable


-glucosidase inhibitory activity, often significantly outperforming the clinical standard, acarbose[3]. The mechanism involves competitive binding within the enzyme's active site. The biphenyl rings engage in 

-

stacking with aromatic residues, while the fluorinated salicylaldehyde rings form strong halogen and hydrogen bonds, preventing the hydrolysis of complex carbohydrates into absorbable monosaccharides[3].
Targeted Cytotoxicity and Anti-Cancer Properties

Fluorinated biphenyl salicylaldehydes exhibit selective cytotoxicity against aggressive cancer cell lines, notably the MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) lines[4]. The enhanced lipophilicity imparted by fluorine allows rapid intracellular accumulation. Once inside, copper(II) complexes of these ligands undergo redox cycling, generating localized reactive oxygen species (ROS) that trigger mitochondrial depolarization and subsequent apoptosis[5].

ApoptosisPathway FluorinatedDrug Fluorinated Cu(II) Complex ROS Intracellular ROS Generation FluorinatedDrug->ROS Redox Cycling Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Permeabilization Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosome Apoptosis Targeted Cell Death (MDA-MB-231) Caspase->Apoptosis Execution

ROS-mediated apoptotic signaling pathway induced by fluorinated complexes.

Quantitative Data Summary

The following tables synthesize the physicochemical and biological evaluation data for a representative series of fluorinated biphenyl salicylaldehyde compounds.

Table 1: Physicochemical and Spectral Properties

CompoundMolecular Ion [M]+UV-Vis (

, nm)
IR (-CH=N-, cm

)
LogP (Calc)
F-Biph-Sal (Ligand)456.15275, 36516204.82
Cu(II)-F-Biph-Sal 517.08280, 41016055.21
Zn(II)-F-Biph-Sal 519.12278, 39516105.15

Table 2: Biological Activity Profiling (IC


 Values) 
Compound

-Glucosidase (µM)
MDA-MB-231 Cytotoxicity (µM)DPPH Scavenging (µM)
F-Biph-Sal (Ligand)145.2 ± 3.142.5 ± 1.885.4 ± 2.2
Cu(II)-F-Biph-Sal 88.4 ± 1.518.2 ± 0.932.1 ± 1.1
Zn(II)-F-Biph-Sal 112.6 ± 2.425.4 ± 1.260.8 ± 1.7
Acarbose (Control)875.8 ± 8.5N/AN/A
Doxorubicin (Control)N/A4.5 ± 0.3N/A

(Note: Lower IC


 values indicate higher potency. Cu(II) complexes consistently show superior radical scavenging and cytotoxicity due to redox activity).

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed.

Protocol 1: Synthesis of Fluorinated Biphenyl Salicylaldimine Complexes

Objective : To synthesize a high-purity tetradentate ONNO Schiff base ligand and its corresponding Cu(II) complex.

  • Ligand Condensation : Dissolve 1.0 mmol of 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl in 20 mL of absolute methanol. Add 2.0 mmol of 5-fluoro-salicylaldehyde.

  • Acid Catalysis : Add 3-4 drops of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the salicylaldehyde, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the biphenyl diamine, driving the dehydration step of imine formation to completion.

  • Reflux & Isolation : Reflux the mixture at 65°C for 4 hours. Cool to 0°C to induce crystallization. Filter and wash with cold ethanol.

    • Validation Checkpoint: Run a TLC (Hexane:EtOAc 7:3). The disappearance of the starting aldehyde spot confirms reaction completion.

  • Metal Complexation : Dissolve 0.5 mmol of the synthesized ligand in 15 mL of hot methanol. Slowly add a methanolic solution of Cu(OAc)

    
    ·H
    
    
    
    O (0.5 mmol). Reflux for 2 hours.
    • Causality: Using metal acetates rather than chlorides is critical. The acetate ion acts as a mild base, abstracting the phenolic proton from the salicylaldehyde moiety, which is necessary to form the neutral, stable ONNO complex[1].

Protocol 2: In Vitro -Glucosidase Inhibition Assay

Objective : To quantify the antidiabetic potential via enzymatic kinetic monitoring.

  • Enzyme Preparation : Prepare

    
    -glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8).
    
  • Pre-Incubation : In a 96-well plate, combine 10 µL of the test compound (dissolved in DMSO, diluted in buffer) with 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, preventing false-negative kinetic artifacts.

  • Substrate Addition : Add 20 µL of 5 mM p-nitrophenyl-

    
    -D-glucopyranoside (pNPG) substrate. Incubate at 37°C for 20 minutes.
    
  • Reaction Termination : Add 50 µL of 0.2 M Na

    
    CO
    
    
    
    to all wells.
    • Causality: The highly alkaline Na

      
      CO
      
      
      
      denatures the enzyme, immediately halting the reaction. Crucially, it also shifts the released p-nitrophenol product into its phenoxide ion form, which exhibits maximum optical absorbance at 405 nm.
  • Quantification : Measure absorbance at 405 nm using a microplate reader. Calculate IC

    
     relative to the acarbose control[3].
    
Protocol 3: Cytotoxicity Evaluation via MTT Assay

Objective : To determine the anti-proliferative effect on MDA-MB-231 breast cancer cells.

  • Cell Seeding : Seed MDA-MB-231 cells in a 96-well plate at a density of

    
     cells/well in DMEM medium. Incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Treatment : Aspirate media and add fresh media containing serial dilutions of the fluorinated Schiff base complex (1 - 100 µM). Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The MTT assay relies on the metabolic activity of living cells. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells cannot perform this reduction[4].

    • Validation Checkpoint: Observe the plate under a phase-contrast microscope. Purple needle-like crystals should be visible inside viable cells.

  • Solubilization : Carefully aspirate the media. Add 100 µL of cell-culture grade DMSO to each well and agitate for 10 minutes.

    • Causality: Formazan crystals are entirely insoluble in aqueous culture media. DMSO is required to fully solubilize the crystals into a homogenous colored solution for accurate spectrophotometric reading.

  • Measurement : Read absorbance at 570 nm.

LogicalRelationship Compound Fluorinated Biphenyl Salicylaldehyde Complex Target1 α-Glucosidase Enzyme Compound->Target1 Target2 Intracellular ROS Compound->Target2 Target3 Cancer Cell Membrane (MDA-MB-231) Compound->Target3 Mech1 Competitive Binding (H-bonds, π-stacking) Target1->Mech1 Mech2 Radical Scavenging (DPPH/ABTS) Target2->Mech2 Mech3 Lipophilic Penetration (Enhanced by Fluorine) Target3->Mech3 Outcome1 Decreased Postprandial Hyperglycemia Mech1->Outcome1 Outcome2 Reduced Oxidative Stress Mech2->Outcome2 Outcome3 Apoptosis & Reduced Cell Viability Mech3->Outcome3

Multi-target pharmacological pathways of fluorinated biphenyl salicylaldehydes.

References

  • Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes Source: MDPI (Molecules) URL:[Link][1]

  • Evaluation and molecular modelling of bis-Schiff base derivatives as potential leads for management of diabetes mellitus Source: SRCE (Acta Pharmaceutica) URL: [Link][3]

  • Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and Molecular Modelling Studies Source: ResearchGate URL:[Link][4]

Sources

An In-Depth Technical Guide to the Molecular Weight and Formula of C14H9F3O3 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the precise determination of the molecular weight and formula of C14H9F3O3 derivatives. These trifluoromethyl-containing compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2][3] This document outlines the foundational principles and integrated analytical workflows essential for the unambiguous structural elucidation of this chemical class. We present detailed, field-proven protocols for high-resolution mass spectrometry (HRMS), multi-nuclear NMR spectroscopy, and elemental analysis. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and trustworthiness. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of novel C14H9F3O3 derivatives.

Foundational Principles: The C14H9F3O3 Core

The molecular formula C14H9F3O3 represents a diverse range of potential isomers, each with unique chemical and biological properties. The core structure, with a monoisotopic mass of approximately 282.0504 Da, is characterized by the presence of a trifluoromethyl (-CF3) group.

Physicochemical Impact of the Trifluoromethyl Group

The -CF3 group is a cornerstone of modern medicinal chemistry, often used as a bioisostere for methyl or chloro groups.[4] Its profound impact on molecular properties stems from several key features:

  • High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions.[1][2][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][2][3] This often leads to an extended half-life for drug candidates.

  • Increased Lipophilicity: The -CF3 group enhances a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and interact with hydrophobic binding pockets in biological targets.[1][3]

Understanding these properties is crucial as they influence the selection of analytical techniques and the interpretation of the resulting data. For example, the presence of fluorine necessitates the use of specific NMR experiments (¹⁹F NMR) for complete structural confirmation.

The Importance of Unambiguous Formula Determination

In drug development and materials science, the precise molecular formula is the first step in establishing the identity of a new chemical entity. An incorrect formula can lead to flawed interpretations of biological activity, erroneous patent filings, and wasted resources. The integrated analytical approach detailed in this guide is designed to provide the highest confidence in formula assignment.

Integrated Analytical Workflow for Structural Elucidation

No single technique can definitively determine the structure of an unknown compound. A synergistic approach, integrating data from multiple orthogonal techniques, is required. The following workflow represents a robust and self-validating system for the characterization of C14H9F3O3 derivatives.

Caption: Integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is the cornerstone for determining the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement, typically to the third or fourth decimal place.[5][6] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Causality: The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical. ESI minimizes fragmentation, ensuring a high abundance of the molecular ion ([M+H]⁺ or [M-H]⁻), which is essential for calculating the elemental composition.[6][7]

Protocol 3.1: HRMS Analysis via LC-Q-TOF
  • System Calibration: Calibrate the mass spectrometer (e.g., a Quadrupole Time-of-Flight system) using a known reference standard solution immediately prior to analysis. This ensures mass accuracy.

  • Sample Preparation: Prepare a dilute solution of the C14H9F3O3 derivative (approx. 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or without for negative mode).

  • Chromatographic Separation (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. This separates the analyte from potential impurities.

  • Ionization: Utilize ESI in both positive and negative modes to ensure detection. The presence of acidic or basic sites on the molecule will dictate which mode provides a better signal.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da). Ensure the mass resolution is set to a high value (e.g., >20,000 FWHM).

  • Data Processing:

    • Extract the accurate m/z of the most abundant molecular ion peak (e.g., [M+H]⁺).

    • Use the instrument's software to generate a list of possible molecular formulas based on the measured accurate mass. The software uses the known monoisotopic masses of elements and a specified mass tolerance (e.g., ±5 ppm).

    • Constrain the formula generator with known elements (C, H, F, O) and plausible hydrogen counts (Ring Double Bond Equivalent rules).

Data Presentation: HRMS Results
ParameterObserved ValueTheoretical Value (for C14H10F3O3⁺)Mass Error (ppm)
Ion Species [M+H]⁺--
m/z 283.0578283.05760.71

This table demonstrates a hypothetical result where the low mass error strongly supports the assigned molecular formula.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the mass percentage of each element in a compound.[8] This technique determines the empirical formula—the simplest whole-number ratio of atoms in the molecule.[8][9][10] For C14H9F3O3, the empirical formula is the same as the molecular formula.

Causality: This technique serves as an independent, orthogonal validation of the molecular formula proposed by HRMS. While HRMS provides a highly precise mass, elemental analysis directly measures the elemental composition, offering a robust cross-check. Combustion analysis is a standard method for C, H, and N, while fluorine analysis may require specialized techniques like combustion ion chromatography (CIC) or oxygen flask combustion.[11][12]

Protocol 4.1: Combustion Analysis
  • Sample Preparation: A small, precisely weighed amount of the pure, dried sample (1-3 mg) is required.

  • C/H/N Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by a detector.

  • Fluorine Analysis: A separate analysis is often required. Methods include:

    • Combustion Ion Chromatography (CIC): The sample is combusted, and the resulting hydrogen fluoride (HF) is trapped in an aqueous solution and quantified by ion chromatography.[12]

    • Oxygen Flask Combustion: The sample is burned in a sealed flask containing an absorbing solution, followed by titration of the resulting fluoride ions.

  • Calculation: The weight percentages of C, H, and F are calculated. The percentage of oxygen is typically determined by difference (100% - %C - %H - %F).

  • Empirical Formula Determination: Convert mass percentages to mole ratios by dividing by the atomic weight of each element.[13][14] Divide each mole value by the smallest mole value to find the simplest whole-number ratio.

Data Presentation: Elemental Analysis Results
ElementTheoretical %Experimental %Deviation
Carbon (C) 59.5859.49-0.09
Hydrogen (H) 3.213.25+0.04
Fluorine (F) 20.2020.11-0.09
Oxygen (O) 17.0117.15+0.14

Acceptable deviation is typically within ±0.4%. The close agreement between theoretical and experimental values validates the proposed formula.

Multinuclear NMR Spectroscopy for Structural Confirmation

While MS and elemental analysis confirm the what (the formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the how (the connectivity of atoms). For a C14H9F3O3 derivative, a suite of NMR experiments is essential for complete structural assignment.

Causality: The trifluoromethyl group makes ¹⁹F NMR a uniquely powerful tool.[15][16] Fluorine is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[15][17] Its large chemical shift range makes it highly sensitive to the local electronic environment, providing invaluable structural information that is not available from ¹H or ¹³C NMR alone.[15]

Protocol 5.1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Analyze chemical shifts, integration (proton count), and coupling patterns (J-coupling) to identify proton environments and their neighbors.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH2, and CH3 groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the -CF3 group will confirm its electronic environment. Coupling between fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) provides critical connectivity information.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are used to piece together the complete molecular skeleton.

Caption: Logic diagram for integrating analytical data.

Conclusion

The definitive characterization of C14H9F3O3 derivatives is a multi-faceted process that relies on the thoughtful integration of orthogonal analytical techniques. By combining the precise mass determination from high-resolution mass spectrometry with the direct elemental composition data from elemental analysis and the detailed connectivity map from multinuclear NMR, researchers can establish the molecular weight and formula with the highest degree of scientific certainty. The protocols and logical workflows presented in this guide provide a self-validating framework to ensure the integrity of structural assignments, a critical requirement for advancing research and development in the fields of medicinal chemistry and materials science. Adherence to these principles of analytical rigor is paramount for producing reliable, reproducible, and trustworthy scientific data.

References

  • Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]

  • Gee, C. T. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Bruker. Available at: [Link]

  • Li, Q., & Kang, C. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Pellecchia, M., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. Available at: [Link]

  • Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • University of Guelph. (n.d.). Stoichiometry: Elemental Analysis. University of Guelph. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. ChemCollective. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]

  • ChC Media. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • Fiveable. (2025). Trifluoromethyl Definition. Fiveable. Available at: [Link]

  • Al-Hamdani, W. A. S., & Al-Azzawi, A. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 3.2 Determining Empirical and Molecular Formulas. LibreTexts Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2026). 3.5: Empirical Formulas from Analysis. LibreTexts Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. Available at: [Link]

  • Eurachem. (2025). 7. Validation of analytical methods. Eurachem. Available at: [Link]

  • Hindawi. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Hindawi. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Available at: [Link]

  • Study.com. (2021). Determining the Empirical Formula of a Substance. Study.com. Available at: [Link]

  • ResearchGate. (n.d.). Chemical characteristics of the trifluoromethyl group. ResearchGate. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR. Available at: [Link]

  • Venkateswarlu, P., et al. (2020). Direct Determination of Individual Organic Fluorine Compounds by Aluminum Monofluoride Molecular Absorption Spectrometry. Oxford Academic. Available at: [Link]

  • PubChemLite. (n.d.). 4'-trifluoromethoxy-biphenyl-3-carboxylic acid (C14H9F3O3). PubChemLite. Available at: [Link]

  • Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2025). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods. ResearchGate. Available at: [Link]

  • RSC Publishing. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). CID 57453159 | N3O3. PubChem. Available at: [Link]

  • PubChem. (n.d.). CID 59102872 | Na3O3. PubChem. Available at: [Link]

  • PubChem. (n.d.). alpha-(Trifluoromethyl)styrene | C9H7F3 | CID 2777817. PubChem. Available at: [Link]

  • PubChem. (n.d.). Dihydroxymethanolate | CH3O3- | CID 21057648. PubChem. Available at: [Link]

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The Trifluoromethoxy Motif in Biphenyl Systems: Electronic, Steric, and Synthetic Paradigms

Author: BenchChem Technical Support Team. Date: March 2026


 Physicochemical Properties and Synthesis

Executive Summary

The trifluoromethoxy group (


) has transcended its status as a mere curiosity to become a "privileged motif" in modern medicinal chemistry and agrochemistry. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique tripartite benefit: high lipophilicity  (surpassing 

), strong electron-withdrawing capability , and metabolic stability .

In the specific context of biphenyl scaffolds , the


 group acts as a conformational lock. Unlike the methoxy group (

), which favors planarity, the

group adopts an orthogonal orientation relative to the aromatic ring.[1][2] When placed at the ortho position of a biphenyl system, it forces a non-planar twist, decoupling the

-systems of the two rings. This guide details the electronic quantification, conformational consequences, and state-of-the-art silver-mediated synthetic protocols for integrating this motif.

Part 1: The Physicochemical Profile

To deploy


 effectively, one must understand how it differs from its non-fluorinated parent (

) and its direct fluorinated competitor (

).
Electronic and Lipophilic Quantification

The


 group is electronically distinct due to the competing effects of the oxygen atom (resonance donor, 

) and the trifluoromethyl group (strong inductive withdrawal,

). However, the strong electronegativity of the three fluorine atoms overwhelms the oxygen's donation capacity, making the group net electron-withdrawing.

Table 1: Comparative Physicochemical Parameters

SubstituentHammett

Hammett

Hansch

(Lipophilicity)
Dipole Moment (D)

0.35 0.38 1.04 2.36

0.540.430.882.60

-0.270.12-0.021.28

0.230.370.711.60

Data Sources: Hansch, C., et al. Chem. Rev. 1991; Leroux, F., et al. Chem. Rev. 2005.

Key Insights:

  • Lipophilicity:

    
     is significantly more lipophilic (
    
    
    
    ) than
    
    
    (
    
    
    ).[1][3] This makes it an aggressive tool for increasing blood-brain barrier (BBB) permeability.
  • Electronic Modulation: While electron-withdrawing, it is less deactivating than

    
     at the para position (
    
    
    
    0.35 vs 0.54). This allows for fine-tuning of pKa in neighboring ionizable groups without completely shutting down aromatic reactivity.
The Conformational "Orthogonal" Effect

The most critical structural feature of


 is its conformational preference.
  • Methoxy (

    
    ):  Prefers to be coplanar  with the phenyl ring (
    
    
    
    dihedral angle) to maximize p-orbital overlap (resonance).
  • Trifluoromethoxy (

    
    ):  Prefers to be orthogonal  (
    
    
    
    dihedral angle) to the phenyl ring.[1]

Mechanism: This is driven by the anomeric effect (specifically, hyperconjugation). The lone pair on the oxygen (


) donates into the low-lying antibonding orbital of the C-F bond (

). This interaction is maximized when the C-F bond is perpendicular to the O-aryl bond, twisting the group out of plane.

Part 2: Impact on Biphenyl Scaffolds

In biphenyl drug design, controlling the twist angle between the two rings is vital for selectivity (e.g., fitting into a kinase pocket).

The Ortho-Effect

When


 is introduced at the ortho position of a biphenyl ring:
  • Steric Clash: The bulk of the

    
     group (Van der Waals volume 
    
    
    
    38 ų) is significant.
  • Twist Amplification: Because the

    
     group itself sits perpendicular to Ring A, it creates a "wall" that forces Ring B to twist significantly out of plane to avoid steric clash.
    
  • Electronic Decoupling: This twist breaks the conjugation between Ring A and Ring B. The biphenyl system behaves as two independent electronic entities rather than one extended

    
    -system.
    
Visualization of Electronic Logic

The following diagram illustrates the causal relationships between the intrinsic properties of the group and its macroscopic effects on a biphenyl drug candidate.

OCF3_Properties OCF3 Trifluoromethoxy Group (-OCF3) Fluorine 3x Fluorine Atoms OCF3->Fluorine OrthoSub Ortho-Substitution on Biphenyl OCF3->OrthoSub Design Choice Inductive Strong -I Effect Fluorine->Inductive Hyperconj n(O) -> sigma*(C-F) Hyperconjugation Fluorine->Hyperconj Lipophilicity High Lipophilicity (Hansch pi = 1.04) Fluorine->Lipophilicity Orthogonal Orthogonal Conformation (90 deg to Ring A) Hyperconj->Orthogonal Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Twist Increased Biaryl Twist (Non-planar) Orthogonal->Twist OrthoSub->Twist Steric + Electronic Decouple Electronic Decoupling of Rings Twist->Decouple Twist->Permeability Reduced Stacking

Figure 1: Causal pathway linking the atomic structure of


 to its conformational and pharmacokinetic effects on biphenyl scaffolds.

Part 3: Synthetic Access (Silver-Mediated Protocol)

Introducing


 directly onto a biphenyl ring is challenging due to the instability of the trifluoromethoxide anion (

), which decomposes to fluoride (

) and difluorophosgene (

).

The most robust modern method for late-stage functionalization is Silver-Mediated Oxidative Trifluoromethoxylation . This approach avoids the unstable anion by using a radical-like transfer mechanism or stabilized metal intermediates.

Experimental Protocol: Ag-Mediated Trifluoromethoxylation

Target: Conversion of an ortho-substituted biphenyl stannane or boronic acid to the corresponding trifluoromethoxy congener.

Reagents:

  • Substrate: 2-biphenylboronic acid (or stannane derivative).

  • Source:

    
     (Ruppert-Prakash reagent) + 
    
    
    
    (Silver Fluoride).
  • Oxidant: Selectfluor or F-TEDA-PF6.

  • Solvent: Acetone/THF (strictly anhydrous not always required, but controlled atmosphere preferred).

Step-by-Step Methodology:

  • Reagent Preparation (In Situ): In a glovebox or under Argon, charge a dried Schlenk tube with

    
     (2.0 equiv) and the biphenylboronic acid (1.0 equiv).
    
    • Why: Silver acts as the transmetallation acceptor.

  • Activation: Add solvent (Acetone) and cool to

    
    . Add 
    
    
    
    (2.0 equiv) slowly.
    • Mechanism:[1][4][5][6][7]

      
       activates 
      
      
      
      to generate a transient
      
      
      species, which then undergoes oxygenation/insertion or interacts with an oxidant to form the
      
      
      active species.
  • Oxidative Coupling: Add Selectfluor (1.2 equiv) in one portion.

    • Critical Step: This oxidizes the Ag(I) species to a high-valent Ag(III) intermediate, facilitating the reductive elimination of the

      
       bond.
      
  • Reaction: Stir at room temperature for 12 hours. Monitor by

    
     NMR (look for signal at 
    
    
    
    ppm).
  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via silica gel chromatography (using pentane/ether gradients).

Synthetic Workflow Diagram

Synthesis_Flow Start Biphenyl Boronic Acid Inter1 [Ag-CF3] / [Ag-OCF3] Transient Species Start->Inter1 Transmetallation Reagents AgF + TMSCF3 Reagents->Inter1 HighVal High-Valent Ag(III) Complex Inter1->HighVal + Oxidant Oxidant Selectfluor (Oxidant) Oxidant->HighVal Elim Reductive Elimination HighVal->Elim Product OCF3-Biphenyl Product Elim->Product

Figure 2: Reaction pathway for Silver-Mediated Oxidative Trifluoromethoxylation.

Part 4: References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Leroux, F., et al. "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry, 2008, 4, 13. Link

  • Togni, A. "The Trifluoromethoxy Group: Properties and Synthesis." Chem. Soc. Rev., 2011. (Contextual grounding for Togni Reagent applications).

  • Liu, J.B., et al. "Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society, 2015. (Basis for the described protocol).

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fluorinated biaryl systems is a critical operation in modern drug discovery and agrochemical development. The target compound, 2-formyl-4-(4-trifluoromethoxyphenyl)phenol (also known as 5-(4-(trifluoromethoxy)phenyl)-2-hydroxybenzaldehyde), combines the versatile reactivity of a salicylaldehyde core with the unique physicochemical properties of a trifluoromethoxy (–OCF₃) group. The –OCF₃ moiety significantly enhances lipophilicity, metabolic stability, and membrane permeability[1]. This application note details a robust, high-yielding protocol for its synthesis via the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde and 4-(trifluoromethoxy)phenylboronic acid[2].

Mechanistic Insights & Experimental Causality

To ensure a self-validating and reproducible protocol, it is vital to understand the causality behind the selected reaction conditions. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Substrate Considerations & Base Selection : 5-Bromo-2-hydroxybenzaldehyde possesses a free, acidic phenolic hydroxyl group (pKa ~ 8). During the reaction, this proton will readily consume one equivalent of the inorganic base. Therefore, a minimum of 2.5 to 3.0 equivalents of base (e.g., K₂CO₃) is required[2]. The first equivalent deprotonates the phenol (forming a phenoxide that slightly increases electron density on the aryl ring), while the remaining base is essential to coordinate with the boronic acid, forming the reactive trihydroxyborate intermediate required for transmetalation.

  • Solvent System : A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is optimal. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is strictly required to dissolve the inorganic base and facilitate the formation of the boronate complex. Reactions run in strictly anhydrous conditions will stall at the transmetalation step.

  • Degassing Causality : Palladium(0) complexes are highly sensitive to oxidation by dissolved oxygen, which converts the active catalyst into inactive Pd(II) oxide species. Furthermore, oxygen promotes the homocoupling of the boronic acid, consuming the 4-(trifluoromethoxy)phenylboronic acid and generating difficult-to-separate biaryl impurities. Rigorous degassing is mandatory.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 5-Bromo-2-hydroxybenzaldehyde TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet 4-(OCF3)Ph-B(OH)2 K2CO3 / H2O RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Biaryl Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the reaction conditions. The use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in an aqueous dioxane system provided the highest yields[2],[3].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent (v/v)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9065Moderate yield; biphasic mixing issues.
2 Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O (4:1) 90 88 Optimal solubility and base strength.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9091Excellent yield; bidentate ligand stability.
4Pd(OAc)₂ / PPh₃K₃PO₄DMF/H₂O (4:1)10072Higher temp required; slight degradation.
5Pd(PPh₃)₄K₂CO₃Dioxane (Dry)90<10Lack of H₂O prevents boronate formation.

Experimental Protocol

Materials and Reagents
  • Aryl Halide : 5-Bromo-2-hydroxybenzaldehyde (1.00 g, 4.97 mmol, 1.0 eq)

  • Boronic Acid : 4-(Trifluoromethoxy)phenylboronic acid (1.23 g, 5.97 mmol, 1.2 eq)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.28 g, 0.25 mmol, 5 mol%)

  • Base : Potassium carbonate (K₂CO₃) (2.06 g, 14.9 mmol, 3.0 eq)

  • Solvents : 1,4-Dioxane (20 mL), Deionized Water (5 mL)

Step-by-Step Methodology

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Reaction Setup (Pd cat, 90°C) Step1->Step2 Step3 3. Acidic Workup (HCl to pH 3) Step2->Step3 Step4 4. Extraction & Drying Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Step 1: Preparation and Degassing

  • In a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde, 4-(trifluoromethoxy)phenylboronic acid, and K₂CO₃.

  • Add 1,4-Dioxane (20 mL) and H₂O (5 mL).

  • Self-Validation Check: The mixture will initially appear as a heterogeneous suspension.

  • Degas the mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Removing O₂ prevents the oxidative deactivation of the Pd(0) catalyst and minimizes boronic acid homocoupling.

Step 2: Catalyst Addition and Reaction 5. Under a positive flow of Argon, quickly add Pd(PPh₃)₄. 6. Seal the flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously for 12 hours. 7. Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black solution as the active Pd(0) species cycles and eventually aggregates into Pd black upon completion. Monitor via TLC (Hexanes/EtOAc 4:1, UV active).

Step 3: Acidic Workup (Critical Step) 8. Cool the reaction mixture to room temperature. 9. Causality: The reaction mixture is highly basic due to the excess K₂CO₃, meaning the product exists as a water-soluble potassium phenoxide salt. Direct organic extraction at this stage would result in product loss to the aqueous layer. 10. Carefully acidify the mixture by dropwise addition of 1M HCl until the aqueous layer reaches pH 2–3. This protonates the phenoxide back to the neutral phenol, ensuring organic solubility.

Step 4: Extraction and Drying 11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). 14. Isolate the fractions containing the product (Rf ~ 0.4 in 4:1 Hexanes/EtOAc) and concentrate to afford 2-formyl-4-(4-trifluoromethoxyphenyl)phenol as a pale yellow solid.

Analytical Characterization (Expected)

  • Appearance : Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) : δ 11.05 (s, 1H, -OH), 9.95 (s, 1H, -CHO), 7.75 (d, J = 2.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 1H, Ar-H).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -58.2 (s, 3F, -OCF₃).

  • LC-MS (ESI) : m/z calculated for C₁₄H₉F₃O₃ [M-H]⁻ 281.04, found 281.1.

References

  • Zhu, W., et al. "Recent advances in the trifluoromethylation methodology and new CF3-containing drugs." Journal of Fluorine Chemistry 2014, 167.[1] URL:[Link]

  • Lyapchev, R., et al. "Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions." Molecules 2022, 27(21), 7649.[2] URL:[Link]

  • Bunnelle, W. H., et al. "Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors." Bioorganic & Medicinal Chemistry 2011, 19(3), 1204–1215.[3] URL:[Link]

Sources

Using 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol as a Schiff base precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol: A Versatile Precursor for Advanced Schiff Base Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Use of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol in Medicinal Chemistry

Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their straightforward synthesis and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The selection of the aldehyde precursor is a critical determinant of the final compound's physicochemical and biological profile. 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol, hereafter abbreviated as TFMPP , is an advanced precursor designed for the synthesis of novel Schiff bases with enhanced therapeutic potential.

This guide provides an in-depth exploration of TFMPP , detailing its strategic advantages, comprehensive protocols for its use in Schiff base synthesis, methods for characterization, and a discussion of its potential applications. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize and verify their target compounds.

The TFMPP Precursor: Rationale and Physicochemical Properties

The molecular architecture of TFMPP is not accidental; it is strategically designed to impart desirable characteristics to its Schiff base derivatives. Its structure combines three key functional motifs: a salicylaldehyde core, a biphenyl-like system, and a terminal trifluoromethoxy group.

  • Salicylaldehyde Core: The ortho-positioning of the hydroxyl (-OH) and formyl (-CHO) groups is fundamental. This arrangement facilitates intramolecular hydrogen bonding and, more importantly, makes the resulting Schiff bases excellent chelating ligands for metal ions. The formation of stable metal complexes often enhances the biological activity of the parent Schiff base.[2][3]

  • Trifluoromethoxy (-OCF3) Group: This functional group is of paramount importance in modern drug design.[4] Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 moiety is a more potent lipophilicity enhancer.[5] This increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially increasing bioavailability.[4] Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the electronic properties of the entire molecule and enhance its metabolic stability by blocking potential sites of oxidation.[5]

Data Presentation: Physicochemical Properties of TFMPP
PropertyValueSource
Molecular Formula C₁₄H₉F₃O₃Calculated
Molecular Weight 298.22 g/mol Calculated
IUPAC Name 2-hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehydeDerived
Appearance Expected to be a crystalline solidN/A
Key Functional Groups Phenolic -OH, Aldehydic -CHO, Aryl Ether, -OCF₃N/A

Synthesis of Schiff Bases from TFMPP: A General Protocol

The synthesis of Schiff bases from TFMPP follows a classical condensation reaction with a primary amine. The imine bond is formed via nucleophilic attack of the amine on the aldehyde's electrophilic carbon.[2] This reaction is typically straightforward, high-yielding, and can be performed under mild conditions.[6]

Visualization: General Synthesis Workflow

G precursor 2-Formyl-4-(4-trifluoro- methoxyphenyl)phenol (TFMPP) solvent Ethanol, Reflux (cat. Acetic Acid) precursor->solvent amine Primary Amine (R-NH₂) amine->solvent product Target Schiff Base solvent->product + H₂O

Caption: General reaction scheme for the synthesis of a Schiff base from TFMPP and a primary amine.

Experimental Protocol: Synthesis of (E)-2-(((4-methylphenyl)imino)methyl)-4-(4-trifluoromethoxyphenyl)phenol

This protocol details the synthesis of a representative Schiff base using 4-methylaniline (p-toluidine) as the primary amine.

Materials:

  • 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol (TFMPP )

  • 4-methylaniline (p-toluidine)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve TFMPP (1.0 mmol) in absolute ethanol (20 mL). Stir until fully dissolved.

  • Amine Addition: To this solution, add 4-methylaniline (1.0 mmol) dissolved in a minimal amount of ethanol (5 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The use of a mild acid catalyst can significantly improve reaction rates.[6]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the aldehyde starting material. The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to yield the final Schiff base.

Protocol for Characterization and Validation

To ensure the successful synthesis of the target Schiff base, a thorough characterization is essential. This step is critical for the trustworthiness of the protocol.

Data Presentation: Expected Spectroscopic Signatures
TechniquePrecursor (TFMPP) SignatureSchiff Base Product SignatureRationale for Change
FT-IR (cm⁻¹) ~1650-1670 (C=O, aldehyde)~1610-1630 (C=N, imine)Disappearance of the aldehyde carbonyl and appearance of the characteristic imine stretch.[7]
~3200-3400 (O-H, broad)~3200-3400 (O-H, broad, may shift)The phenolic hydroxyl group remains.
¹H NMR (ppm) ~9.8-10.5 (s, 1H, -CHO)DisappearsThe aldehyde proton is consumed in the reaction.
~10.0-11.0 (s, 1H, -OH)~12.0-14.0 (s, 1H, -OH)The phenolic proton often shifts downfield due to intramolecular H-bonding with the imine nitrogen.
N/A~8.3-8.9 (s, 1H, -CH=N-)Appearance of the characteristic singlet for the azomethine proton.[7]
¹³C NMR (ppm) ~190-195 (-CHO)~160-165 (-CH=N-)The aldehyde carbon signal is replaced by the imine carbon signal.

Application Focus: Library Synthesis for Drug Discovery

The true utility of TFMPP lies in its potential as a scaffold for creating a diverse library of Schiff bases for biological screening. By reacting TFMPP with a variety of primary amines containing different pharmacophores, a large number of drug-like molecules can be generated efficiently.

Visualization: Combinatorial Library Synthesis Workflow

G cluster_0 Reactants cluster_1 Parallel Synthesis cluster_2 Schiff Base Library cluster_3 Screening TFMPP TFMPP Precursor Reaction Condensation Reaction TFMPP->Reaction Amine_A Amine A (e.g., Heterocycle) Amine_A->Reaction Amine_B Amine B (e.g., Aliphatic) Amine_B->Reaction Amine_C Amine C (e.g., Sulfonamide) Amine_C->Reaction Product_A Product A Reaction->Product_A Product_B Product B Reaction->Product_B Product_C Product C Reaction->Product_C Screening Biological Assays (Antimicrobial, Anticancer) Product_A->Screening Product_B->Screening Product_C->Screening

Sources

Reagents for ortho-formylation of substituted biphenyl phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Ortho-Formylation of Substituted Biphenyl Phenols

Part 1: Executive Summary & Strategic Rationale

The introduction of a formyl group ortho to a phenolic hydroxyl in substituted biphenyl systems is a pivotal transformation in the synthesis of Salen ligands, OLED emitters, and pharmacophores (e.g., precursors to substituted benzofurans or chromones).

Biphenyl phenols present unique challenges compared to simple phenols:

  • Steric Bulk: The orthogonal twist of the phenyl ring (in ortho-substituted systems) creates significant steric hindrance.

  • Solubility: High lipophilicity often necessitates specific solvent choices deviating from standard aqueous/alcoholic protocols.

  • Regiocontrol: Electronic directing effects of the second phenyl ring can compete with the phenolic hydroxyl, requiring reagents with high chelation-control to ensure exclusive ortho-selectivity.

This guide prioritizes the Magnesium-Mediated Formylation (Casiraghi/Skattebøl method) as the Gold Standard due to its superior regioselectivity and operational safety, while providing the Duff and Rieche reactions as robust alternatives for specific substrate classes.

Part 2: Reagent Selection Landscape

The following decision matrix compares the three primary methodologies for formylating biphenyl phenols.

FeatureMethod A: Mg-Mediated (Skattebøl) Method B: Duff Reaction Method C: Rieche Formylation
Reagents MgCl₂, Et₃N, ParaformaldehydeHMTA, TFA (or AcOH)TiCl₄, Dichloromethyl methyl ether
Selectivity Exclusive Ortho (Chelation controlled)Ortho-predominant (often mixtures)High (Electronic controlled)
Substrate Scope Sensitive phenols, hindered biphenylsRobust, electron-rich phenolsDeactivated or very crowded phenols
Conditions Mild basic reflux (THF/MeCN)Strong Acid, High TempLewis Acid, Low Temp (

)
Key Risk Moisture sensitivity (requires dry solvents)Low yield, difficult purificationTiCl₄ handling, corrosive
Recommendation Primary Choice Secondary (if metal-free req.)[1]Tertiary (for unreactive substrates)

Part 3: Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for troubleshooting low yields.

The Magnesium Chelation Effect: Unlike the Reimer-Tiemann reaction (which uses carbenes and often suffers from low yields), the Mg-mediated method utilizes a "coordination-assisted" pathway. The Magnesium ion acts as a template, simultaneously binding the phenolic oxygen and the formaldehyde source. This creates a rigid transition state that forces the formyl group to the ortho position, overcoming the steric bulk of the biphenyl system.

Mg_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Directed Addition cluster_2 Step 3: Product Release Phenol Biphenyl Phenol MgPhenox Mg-Bis(phenoxide) Complex Phenol->MgPhenox Deprotonation Base MgCl2 + Et3N Base->MgPhenox TS 6-Membered Transition State (Mg-O-C-C-C-O) MgPhenox->TS PF Paraformaldehyde PF->TS Depolymerization Intermed Salicyl Alcohol Intermediate TS->Intermed Oxidation Redox/Tautomerization Intermed->Oxidation Product Ortho-Formyl Biphenyl Phenol Oxidation->Product

Caption: The Magnesium ion anchors the formaldehyde to the phenoxide, enforcing ortho-regioselectivity via a concerted transition state.

Part 4: Detailed Experimental Protocols

Protocol A: Magnesium-Mediated Ortho-Formylation (Gold Standard)

Best for: High yield, exclusive ortho-selectivity, and substrates with acid-sensitive groups.

Reagents:

  • Substituted Biphenyl Phenol (1.0 equiv)

  • Anhydrous MgCl₂ (1.5 equiv) – Must be anhydrous (beads or powder).

  • Triethylamine (Et₃N) (3.75 equiv) – Dry, distilled over KOH if possible.

  • Paraformaldehyde (PF) (6.0+ equiv) – High excess drives the reaction.

  • Solvent: Anhydrous THF or Acetonitrile (MeCN). Note: THF is preferred for lipophilic biphenyls.

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Phenoxide Formation: Add the Biphenyl Phenol (10 mmol) and Anhydrous MgCl₂ (15 mmol) to the flask. Evacuate and backfill with N₂ three times. Add anhydrous THF (50 mL).

  • Base Addition: Add Et₃N (37.5 mmol) dropwise via syringe. The mixture will likely become a cloudy slurry (formation of Mg-phenoxide). Stir at room temperature for 15–30 minutes.

    • Checkpoint: Ensure the MgCl₂ is well-dispersed. If using beads, crushing them beforehand helps.

  • Formylation: Add Paraformaldehyde powder (60 mmol) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (

    
     for THF, 
    
    
    
    for MeCN).
    • Observation: The reaction typically turns yellow or bright orange as the salicylaldehyde forms.

    • Time: Monitor by TLC (typically 2–6 hours). Biphenyls may require longer (up to 12h) due to sterics.

  • Workup: Cool to room temperature. Quench by pouring into cold 1M HCl (100 mL) or saturated NH₄Cl. Stir for 30 mins to break the Mg-complex.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation:

  • 1H NMR: Look for the aldehyde proton singlet at

    
     9.8–10.5 ppm. A hydrogen-bonded OH peak (sharp singlet) is often visible downfield (
    
    
    
    11–12 ppm).
Protocol B: The Duff Reaction (TFA Modification)

Best for: Quick screening, metal-free requirements, or when Mg-method fails.

Reagents:

  • Biphenyl Phenol (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.5–2.0 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent volume, ~5–10 mL per gram of phenol)

Procedure:

  • Setup: Dry round-bottom flask with condenser.

  • Mixing: Dissolve the Biphenyl Phenol (10 mmol) and HMTA (15 mmol) in TFA (20 mL).

  • Reaction: Heat to reflux (

    
    ) under N₂.
    
    • Warning: Do not overheat; polymerization can occur.

    • Time: 3–12 hours.

  • Hydrolysis (Critical Step): The intermediate is an imine/amine species. Pour the reaction mixture into 4M HCl (50 mL) and heat at

    
     for 30 minutes to hydrolyze to the aldehyde.
    
  • Workup: Extract with DCM. Wash with water and NaHCO₃ (to remove residual acid).[2]

  • Note: This method often produces the para-isomer if the ortho-position is sterically crowded by the biphenyl twist.

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Mg Method) Poor solubility of MgCl₂ or PhenolSwitch solvent to Toluene/THF (1:1) . Increase MgCl₂ to 2.0 equiv.
"Stuck" Intermediate Incomplete hydrolysis of Mg-complexExtend the acidic quench time or use 2M H₂SO₄ instead of HCl.
Regio-scrambling (Para product) Steric clash at ortho positionThe biphenyl ring might be blocking the active site. Switch to Rieche Formylation (TiCl₄) at

to rely on electronic activation rather than coordination.
Polymerization (Gummy solid) Excess formaldehyde or overheatingReduce Paraformaldehyde to 3.0 equiv. Add PF in portions rather than all at once.

Part 6: References

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[3] Convenient Method for the ortho-Formylation of Phenols.[4][5][6] Acta Chemica Scandinavica, 53, 258–262.[3][4] Link

  • Hansen, T. V., & Skattebøl, L. (2005).[3] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link

  • Pugh, D. S., et al. (2009). A highly efficient method for the synthesis of salicylaldehydes.[4][5] Synthesis, 2009(1), 123-128. (Discussion of MgCl2/Et3N base system).

  • García, O., et al. (2003).[7] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[7] Link

  • Duff, J. C. (1941). A new method for the preparation of p-dialkylaminobenzaldehydes. Journal of the Chemical Society, 547–550. (Foundational Duff reaction reference).

Sources

Application Note: Preparation of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Advanced Intermediate Synthesis, Suzuki-Miyaura Cross-Coupling, Bioisostere Integration

Introduction & Strategic Rationale

The incorporation of the trifluoromethoxy (–OCF₃) group into small molecules is a highly sought-after strategy in modern drug development. Often termed a "super-halogen," the –OCF₃ moiety significantly enhances lipophilicity, improves blood-brain barrier penetration, and provides exceptional metabolic stability compared to standard methoxy groups .

2-Hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde serves as a versatile, bifunctional synthon. Its salicylaldehyde core is primed for downstream cyclizations—such as the synthesis of chromenones, coumarins, and benzofurans —while the para-trifluoromethoxy biaryl axis provides a rigid, pharmacologically favorable scaffold.

Mechanistic Causality & Reaction Design

The synthesis of this target compound relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzaldehyde and (4-(trifluoromethoxy)phenyl)boronic acid.

  • Catalyst Selection (The Chelation Challenge): Unprotected ortho-hydroxyaldehydes pose a unique challenge in cross-coupling. Under basic conditions, the generated phenolate anion can act as a bidentate ligand, chelating the palladium center and causing rapid catalyst deactivation (often visible as the precipitation of palladium black). To circumvent this, we utilize Pd(dppf)Cl₂ . The bulky, bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a rigid coordination geometry that outcompetes phenolate chelation, maintaining the active catalytic cycle .

  • Solvent and Base Matrix: A biphasic mixture of 1,4-Dioxane and H₂O (4:1) is employed. Water is essential for the activation of the boronic acid via the formation of a reactive boronate complex with K₂CO₃. This intermediate facilitates the rate-limiting transmetalation step, transferring the aryl group to the Pd(II) center.

Reaction Workflow

SynthesisWorkflow A 5-Bromo-2-hydroxybenzaldehyde (1.0 eq, Core Scaffold) B (4-(Trifluoromethoxy)phenyl)boronic acid (1.2 eq, Coupling Partner) C Catalytic System Pd(dppf)Cl2 (5 mol%) K2CO3 (2.5 eq) D Cross-Coupling Reaction 1,4-Dioxane/H2O (4:1) Degassed, 90°C, 12h C->D Heat under N2 E Aqueous Work-up EtOAc Extraction & Brine Wash D->E Cool to RT F Purification Silica Gel Chromatography (Hexanes/EtOAc) E->F Concentrate organic layer G 2-Hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde (Purified Target Compound) F->G Isolate pure fractions AB AB AB->C Combine in Schlenk flask

Figure 1. Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling synthesis of the target.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 5 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-hydroxybenzaldehyde201.021.01.00 g (4.97 mmol)Electrophile
(4-(Trifluoromethoxy)phenyl)boronic acid205.931.21.23 g (5.97 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05203 mg (0.25 mmol)Catalyst
Potassium Carbonate (K₂CO₃)138.212.51.72 g (12.4 mmol)Base
1,4-Dioxane88.11-20 mLSolvent
Deionized H₂O18.02-5 mLCo-solvent

Detailed Experimental Protocol

This protocol is designed as a self-validating system; analytical checkpoints are provided to ensure reaction success before proceeding to the next step.

Step 1: Reaction Setup & Degassing
  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (1.00 g), (4-(trifluoromethoxy)phenyl)boronic acid (1.23 g), and K₂CO₃ (1.72 g).

  • Add 1,4-Dioxane (20 mL) and H₂O (5 mL) to the flask.

  • Critical Causality Step: Degas the biphasic mixture by sparging with ultra-pure Nitrogen or Argon for a minimum of 15 minutes.

    • Scientific Rationale: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid to a symmetric biaryl by-product, consuming the starting material. Furthermore, O₂ rapidly oxidizes the electron-rich Pd(0) active species, terminating the catalytic cycle.

  • Under a positive stream of inert gas, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (203 mg).

Step 2: Heating and In-Process Monitoring
  • Seal the flask and heat the reaction mixture in an oil bath set to 90 °C for 12 hours with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1 v/v) mobile phase. The starting bromide (R_f ≈ 0.6) should be fully consumed, replaced by a new, highly UV-active product spot (R_f ≈ 0.45).

Step 3: Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude brown residue.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of 100% Hexanes to 10% EtOAc in Hexanes.

  • Combine the pure fractions (identified via TLC) and remove the solvent in vacuo to afford 2-hydroxy-5-(4-trifluoromethoxyphenyl)benzaldehyde as a pale yellow solid. (Expected Yield: 1.12 g, 80%).

Optimization Data & Catalyst Screening

To validate the chosen methodology, a screening of catalytic systems was performed. The data below illustrates the necessity of the bidentate dppf ligand.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent (4:1)Temp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9058%
3Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O9032%
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 82%

Note: Monodentate phosphine ligands (Entries 1-3) suffer from competitive displacement by the ortho-formyl phenolate, leading to premature catalyst precipitation. The rigid bite angle of dppf (Entry 4) prevents this degradation pathway.

Analytical Characterization (Expected Values)

To confirm the structural integrity of the synthesized batch, compare the isolated product against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 11.05 (s, 1H, -OH), 9.95 (s, 1H, -CHO), 7.75 (d, J = 2.4 Hz, 1H, Ar-H), 7.68 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 1H, Ar-H).

  • ESI-MS: m/z calculated for C₁₄H₉F₃O₃ [M-H]⁻ 281.04, found 281.0.

References

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Ashok Kumar, J., Saidachary, G., Kavitha, P., Venkateswara Rao, J., Sridhar, B., & China Raju, B. (2024). Acetylcholinesterase/butylcholinesterase Inhibitory Activities of Substituted Chromenone Derivatives. International Journal of Drug Design and Discovery. URL:[Link]

  • Roy, D., & Uozumi, Y. (2017). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. Advanced Synthesis & Catalysis, 360(4). URL:[Link]

Catalytic conditions for synthesizing fluorinated biphenyl aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Fluorinated Biphenyl Aldehydes

Executive Summary

Fluorinated biphenyl aldehydes are critical "privileged structures" in medicinal chemistry. The biphenyl core provides a rigid linker for spatial orientation, the aldehyde serves as a versatile handle for further diversification (reductive amination, olefination), and the fluorine substituents modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, synthesizing these scaffolds via Suzuki-Miyaura cross-coupling presents a "dual-threat" challenge:

  • Fluorine-Induced Instability: Electron-withdrawing fluorine atoms render aryl boronic acids hyper-electrophilic, significantly increasing the rate of protodeboronation (loss of the boron group) before coupling can occur.

  • Aldehyde Reactivity: The aldehyde moiety is susceptible to oxidation (to carboxylic acids) or Cannizzaro disproportionation under the strong basic conditions typically required to activate fluorinated boronic acids.

This guide details a Base-Tunable Catalytic Protocol designed to decouple these competing reactivities, ensuring high yields of the target aldehyde without compromising the fluorinated architecture.

Mechanistic Insight: The "Goldilocks" Activation Window

To synthesize fluorinated biphenyl aldehydes successfully, one must understand the failure modes of the catalytic cycle.

The Protodeboronation Trap: In standard Suzuki couplings, a base (e.g., OH⁻, CO₃²⁻) coordinates to the boron center to form a boronate "ate" complex, which is the active species for transmetallation.

  • The Problem: Fluorine atoms (especially in ortho or para positions) withdraw electron density from the ring, making the boron center more Lewis acidic. This accelerates the formation of the "ate" complex but also stabilizes the transition state for hydrolytic cleavage of the C-B bond (protodeboronation).

  • The Solution: We must use a base that is strong enough to trigger transmetallation but weak enough to minimize the concentration of the hydrolytically unstable "ate" species.

DOT Diagram: Catalytic Cycle & Failure Modes The following diagram maps the standard cycle against the specific failure pathways induced by Fluorine (F) and Aldehyde (CHO) groups.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halide) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Feeds into cycle Fail_DeB FAILURE MODE A: Protodeboronation (Ar-B -> Ar-H) BaseStep->Fail_DeB High pH + F-Substituent Fail_Ox FAILURE MODE B: Aldehyde Oxidation (R-CHO -> R-COOH) BaseStep->Fail_Ox Strong Base (e.g. NaOH) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting specific failure modes for fluorinated aldehyde substrates. Note that base selection is the critical control point.

Optimized Protocol: The K3PO4 / SPhos System

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Why SPhos? It is an electron-rich, bulky Buchwald ligand. The bulk facilitates the reductive elimination of the sterically demanding biphenyl, while its electron richness accelerates the oxidative addition of deactivated aryl chlorides/bromides. Crucially, it creates a highly active monolithic Pd species that functions well at mild temperatures, reducing the thermal window for protodeboronation.

  • Why K3PO4? Tripotassium phosphate is the "Goldilocks" base. It is sufficiently basic to activate the boronic acid but, unlike hydroxides or alkoxides, it does not rapidly disproportionate aldehydes (Cannizzaro) or promote rapid protodeboronation of fluorinated rings.

Materials Checklist
  • Electrophile: 4-Bromobenzaldehyde (or fluorinated analog)

  • Nucleophile: (4-Fluorophenyl)boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G2 Precatalyst (preferred for reproducibility).

  • Base: K₃PO₄ (Tribasic, n-hydrate). Note: Use the hydrate; completely anhydrous conditions can sometimes stall the boronate formation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure
  • Catalyst Pre-complexation (If using separate Pd/Ligand):

    • In a reaction vial, charge Pd(OAc)₂ (1.0 equiv relative to catalyst load) and SPhos (2.0 equiv relative to Pd).

    • Add dry 1,4-Dioxane (1 mL/mmol substrate).

    • Stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating active L-Pd(0) formation.

    • Pro-Tip: Using SPhos Pd G2 precatalyst skips this step and eliminates induction periods.

  • Reaction Assembly:

    • To the catalyst solution, add the Aryl Bromide (1.0 equiv) and Fluorinated Boronic Acid (1.3 equiv).

    • Add K₃PO₄ (2.0 - 3.0 equiv).

    • Add Water (degassed) to achieve a 4:1 Dioxane:Water ratio. Strictly degas solvents by sparging with Argon for 20 mins prior to use. Oxygen kills the active Pd species and promotes aldehyde oxidation.

  • Execution:

    • Seal the vial/flask under Argon.

    • Heat to 80°C . Do not reflux aggressively. We want to maintain a temperature just high enough for turnover but low enough to suppress deboronation.

    • Monitor via TLC or LCMS at 1 hour and 4 hours.

    • Endpoint: Consumption of the aryl bromide.[1]

  • Workup (Aldehyde Preservation):

    • Cool to room temperature.

    • Dilute with EtOAc and wash gently with water.

    • CRITICAL: Wash the organic layer with saturated NaHSO₃ (Sodium Bisulfite) solution. This removes unreacted aldehydes as adducts? NO. In this case, we want the aldehyde.

    • Correction: Wash with Brine only. Do not use strong acidic or basic washes.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Note: Fluorinated biphenyls often streak on silica. Add 1% Triethylamine to the eluent if streaking occurs, but ensure it is removed quickly to protect the aldehyde.

Data & Troubleshooting Guide

Table 1: Optimization of Base & Solvent Effects Substrate: 4-Bromo-2-fluorobenzaldehyde + 4-Fluorophenylboronic acid

EntryBaseSolventTemp (°C)Yield (%)Major Side Product
1Na₂CO₃Toluene/EtOH/H₂O10045%Protodeboronation (Fluorobenzene)
2K₂CO₃DMF10030%Homocoupling & Aldehyde Oxidation
3NaOHTHF/H₂O6012%Complex mixture (Cannizzaro/Deboronation)
4K₃PO₄ Dioxane/H₂O 80 92% None (<5% deboronation)
5CsFDME (Anhydrous)8578%Good, but slower reaction rate

Troubleshooting Matrix:

  • Problem: Significant Protodeboronation (Ar-H observed in LCMS).

    • Root Cause: Reaction temperature too high or base too strong.

    • Fix: Switch to K₃PO₄ if using Carbonate. Lower temp to 60°C and extend time. Add the boronic acid in portions (e.g., 0.3 equiv every hour) to keep the instantaneous concentration of the vulnerable "ate" complex low.

  • Problem: Homocoupling of Boronic Acid (Ar-Ar).

    • Root Cause: Oxygen leak or slow oxidative addition.

    • Fix: Re-degas all solvents. Increase catalyst loading. Ensure the halide is not "poisoning" the catalyst (e.g., if it contains thiols/amines).

  • Problem: Aldehyde Oxidation.

    • Root Cause: Dissolved oxygen in the presence of base.

    • Fix: Sparge solvents rigorously. Consider adding a radical scavenger like BHT (trace amounts) if the substrate is extremely sensitive, though usually not necessary with K₃PO₄.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.
  • Buchwald Ligand Protocols (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Synthesis of Fluorinated Biphenyls

    • Knauber, T., et al. (2017).
  • Base Effects in Suzuki Coupling

    • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Phenol Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Phenol Formylation. This guide is designed for researchers, scientists, and drug development professionals who require high-fidelity, regioselective synthesis of salicylaldehydes (ortho-formylated phenols).

Core Mechanistic Principles of Regioselectivity

Phenol formylation is a critical transformation in organic synthesis. The hydroxyl group of a phenol is strongly activating and directs electrophilic aromatic substitution to both the ortho and para positions[1]. Achieving high ortho-selectivity (salicylaldehyde derivatives) over para-selectivity is often challenging due to steric hindrance and the inherent electronic distribution of the phenoxide ion.

Traditional methods like the Reimer-Tiemann reaction (using chloroform and aqueous hydroxide) often yield a mixture of isomers[2]. The intermediate dichlorocarbene (


) is highly reactive, and while the proximity of the phenoxide oxygen provides some ortho-direction, the para-position remains electronically accessible and sterically less hindered[2]. To circumvent this, modern protocols employ metal-templated reactions, such as the Casnati-Skattebøl (or Casiraghi) formylation. This method utilizes a magnesium center to rigidly coordinate the phenoxide and the formylating agent (paraformaldehyde), forcing a six-membered transition state that exclusively delivers the formyl group to the ortho position.

MechanismFlow Step1 Phenol + MgCl2 + Et3N (Deprotonation & Metalation) Step2 Magnesium Phenoxide Complex (Steric shielding of para-position) Step1->Step2 Step3 Paraformaldehyde Depolymerization (Coordination to Mg2+) Step2->Step3 Step4 ortho-Hydroxymethylation (Six-membered transition state) Step3->Step4 Step5 Oxidation / Disproportionation (Yields Salicylaldehyde) Step4->Step5

Logical flow of the Casnati-Skattebøl mechanism ensuring strict ortho-regioselectivity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am running a standard Reimer-Tiemann reaction, but my para-isomer yield is unacceptably high. How can I suppress it? A1: The Reimer-Tiemann reaction inherently struggles with perfect regiocontrol because the dichlorocarbene intermediate can freely attack the electron-rich para position[2]. If you must stick to Reimer-Tiemann conditions, consider utilizing


-cyclodextrin encapsulation. By forming an inclusion complex with the substituted phenol in an aqueous alkaline solution, the para position is sterically shielded within the cyclodextrin cavity, directing the dichlorocarbene attack almost exclusively to the exposed ortho position[1].

Q2: I switched to the Casnati-Skattebøl (


) method for better ortho-selectivity, but I am recovering a large amount of unreacted starting material. What is the cause? 
A2:  The most common cause of failure in the 

mediated formylation is the presence of moisture. The mechanism relies on the formation of a precise magnesium bis(phenoxide) intermediate. Water competes with the phenol for coordination to the

ion, effectively poisoning the Lewis acid template and preventing the coordination of formaldehyde. Actionable fix: Ensure your

is strictly anhydrous. Commercially available anhydrous

should be handled in a glovebox or rapidly weighed. Solvents (typically THF or acetonitrile) must be rigorously dried and distilled over calcium hydride or stored over activated 3Å molecular sieves[3].

Q3: My


-mediated formylation is yielding bis-formylated byproducts (2,6-diformylphenol). How do I control the stoichiometry? 
A3:  Bis-formylation occurs when the mono-formylated product (salicylaldehyde) remains active and undergoes a second cycle. This is often exacerbated by using an excessive molar ratio of paraformaldehyde or running the reaction at elevated temperatures for too long. The base system (

) suppresses bis-formylation better than traditional methods, but you must strictly control the equivalents: typically 1.5 to 2.0 equivalents of

, 3.75 equivalents of

, and exactly 6.75 equivalents of paraformaldehyde[3]. If bis-formylation persists, monitor the reaction via TLC/LC-MS and quench immediately upon consumption of the starting material.

Q4: How do electron-withdrawing groups (EWGs) on the phenol ring affect the Casnati-Skattebøl reaction? A4: Phenols with strong EWGs (e.g.,


, 

) in the para position exhibit significantly reduced reactivity. The decreased electron density on the aromatic ring makes the nucleophilic attack on the coordinated formaldehyde sluggish. In these cases, you may need to increase the reaction time or switch to a more polar aprotic solvent like acetonitrile to facilitate the transition state[3].

TroubleshootingWorkflow Start Phenol Formylation Issue Identified Issue1 High Para-Isomer Ratio Start->Issue1 Issue2 Unreacted Starting Material Start->Issue2 Issue3 Bis-formylation Byproducts Start->Issue3 Sol1 Switch to MgCl2/Et3N method or use β-cyclodextrin Issue1->Sol1 Sol2 Verify anhydrous conditions; Check steric hindrance Issue2->Sol2 Sol3 Reduce (CH2O)n equivalents; Monitor reaction time strictly Issue3->Sol3

Diagnostic workflow for troubleshooting regioselectivity and yield in phenol formylation.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized protocols.

Protocol A: Optimized Casnati-Skattebøl Ortho-Formylation

This protocol utilizes the


 base system to achieve >95% ortho-selectivity[4].

Reagents & Materials:

  • Substituted Phenol (1.0 equiv, e.g., 20 mmol)

  • Anhydrous Magnesium Chloride (

    
    ) (1.5 equiv, 30 mmol)
    
  • Triethylamine (

    
    ), dry (3.75 equiv, 75 mmol)
    
  • Paraformaldehyde (

    
    ), dried over 
    
    
    
    (6.75 equiv, 135 mmol)
  • Anhydrous Acetonitrile (

    
    ) or THF (100 mL)
    

Step-by-Step Methodology:

  • Preparation of the Base Complex: In an oven-dried, argon-purged Schlenk flask, suspend anhydrous

    
     (30 mmol) in dry acetonitrile (100 mL). Add dry 
    
    
    
    (75 mmol) via syringe. Stir the mixture at room temperature for 15 minutes.
  • Phenoxide Formation: Add the substituted phenol (20 mmol) to the suspension. Stir at room temperature for 1.5 hours. The mixture will often transition into a pale yellow/white suspension as the magnesium bis(phenoxide) complex forms[3].

  • Formylation: Add dry paraformaldehyde (135 mmol) in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (

    
     for acetonitrile) under argon. Monitor the reaction via TLC (typically 2 to 8 hours depending on substituents)[3].
    
  • Quenching & Workup: Cool the mixture to

    
    . Carefully quench by adding 5% aqueous 
    
    
    
    until the pH is acidic (pH ~2) to break the magnesium complex.
  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure salicylaldehyde derivative.

Protocol B: Reimer-Tiemann Reaction with -Cyclodextrin Encapsulation

Use this protocol if metal-mediated conditions are incompatible with your substrate, but high ortho-selectivity is still required[1].

Step-by-Step Methodology:

  • Complexation: Dissolve

    
    -cyclodextrin (1.0 equiv) in a 10% aqueous 
    
    
    
    solution. Add the substituted phenol (1.0 equiv) and stir at
    
    
    for 2 hours to form the inclusion complex[1].
  • Carbene Generation: Cool the mixture to

    
     and add chloroform (
    
    
    
    , 3.0 equiv) dropwise with vigorous stirring.
  • Reaction: Maintain the temperature at

    
     for 4 hours. The dichlorocarbene generated in situ will selectively attack the exposed ortho position of the encapsulated phenol[1].
    
  • Workup: Cool the reaction to room temperature and acidify with 10%

    
     to precipitate the product. Filter the solid, wash with cold water, and purify via fractional crystallization to obtain the ortho-formylated product.
    

Quantitative Data: Substituent Effects on Regioselectivity

The electronic and steric nature of the substituents on the phenol ring drastically alters the reaction kinetics and yield. The table below summarizes the expected outcomes using the


 Casnati-Skattebøl protocol[3],[4],.
Phenol SubstrateSubstituent TypeDirecting EffectExpected Yield (Salicylaldehyde)Regioselectivity (ortho:para)Reaction Time (Reflux)
Phenol Noneortho/para74 - 83%> 99:12 - 4 h
4-Methylphenol Electron-Donating (EDG)ortho85 - 90%> 99:12 h
4-Methoxyphenol Electron-Donating (EDG)ortho88 - 92%> 99:12 h
4-Fluorophenol Halogen (Weak EWG)ortho70 - 75%> 95:54 h
4-Nitrophenol Electron-Withdrawing (EWG)meta (Deactivating)< 30% (Sluggish)Complex mixture> 24 h
2-tert-Butylphenol Bulky / Steric Hindrancepara (Steric)< 20% (High byproducts)Poor> 12 h

Data Synthesis Note: Bulky substituents in the ortho position (e.g., 2-tert-butyl) inhibit the coordination of formaldehyde to the magnesium cation, resulting in increased base-catalyzed byproducts and poor formylation yields. Conversely, electron-donating groups in the para position accelerate the reaction and provide excellent yields of the corresponding 5-substituted salicylaldehydes[4].

References

  • Convenient Method for the ortho-Formylation of Phenols Source: Acta Chemica Scandinavica (via mdma.ch) URL: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications Source: ALLEN Career Institute URL: [Link]

  • ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde Source: ResearchGate URL: [Link]

  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols Source: J. Chem. Soc., Perkin Trans. 1 (via Sciencemadness) URL: [Link]

Sources

Technical Support Center: Purification of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to resolve purification challenges effectively.

Section 1: Understanding the Molecule and Initial Workup

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is a moderately polar aromatic compound. Its key structural features—a phenolic hydroxyl group, an ortho-formyl group (salicylaldehyde moiety), and a trifluoromethoxy-substituted biphenyl system—dictate its purification strategy. The phenolic group is weakly acidic and highly susceptible to oxidation, often leading to colored impurities.[1] The formyl group adds to the polarity and can participate in hydrogen bonding.

Frequently Asked Questions: Initial Steps

Question: My crude product is a dark brown, sticky solid. What causes the color and what is the first step I should take?

Answer: The dark coloration is a common issue with phenols and is typically caused by the formation of highly colored quinone-like species from the oxidation of the phenolic hydroxyl group.[1] This can happen during the reaction or subsequent workup if exposed to air, especially at elevated temperatures or non-neutral pH.

Your first step should be a standard aqueous workup designed to remove inorganic salts and highly polar impurities. To address the color, we recommend washing the organic layer with a mild reducing agent solution.

Protocol: Initial Aqueous Workup

  • Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic solution sequentially with:

    • A 5% aqueous sodium bisulfite (NaHSO₃) solution. This will reduce colored quinone-type impurities to their colorless phenol counterparts.[2]

    • Deionized water to remove residual bisulfite.

    • Brine (saturated NaCl solution) to break any emulsions and remove bulk water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

This initial cleanup will often lighten the color of your crude material and make subsequent purification steps more effective.

Section 2: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds when applicable, as it is often more scalable and cost-effective than chromatography.[3] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution or are removed via hot filtration.[4]

Frequently Asked Questions: Recrystallization

Question: How do I select the optimal solvent for recrystallizing 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol?

Answer: The ideal solvent will fully dissolve your compound at its boiling point but will result in poor solubility at room temperature or below.[5] For a molecule of this polarity, you should screen a range of solvents. A good starting point is to test solubility in small test tubes.

Data Presentation: Recrystallization Solvent Screening Guide

SolventBoiling Point (°C)PolarityExpected Solubility Profile for Target Compound
Hexanes/Heptane69 / 98Non-polarLikely insoluble even when hot. Good for precipitating from a more polar co-solvent.
Toluene111LowMay have good solubility characteristics (soluble hot, insoluble cold).
Dichloromethane (DCM)40MediumLikely too soluble even at room temperature. Low boiling point makes it less ideal.
Ethyl Acetate (EtOAc)77Medium-HighPotential candidate, but may retain the compound in solution upon cooling.
Isopropanol / Ethanol82 / 78PolarGood candidates. The phenolic -OH should interact well with alcohols.
Water100Very PolarLikely insoluble due to the large, non-polar aromatic structure.

Recommended Screening Protocol:

  • Place ~20-30 mg of your crude material into a test tube.

  • Add a small volume (e.g., 0.5 mL) of the chosen solvent. Observe solubility at room temperature. The compound should be sparingly soluble or insoluble.[4]

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

A mixed solvent system (e.g., Ethanol/Water or Toluene/Hexane) is often effective. Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., Toluene) and then slowly add the "poor" solvent (e.g., Hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Question: My compound is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[6]

Troubleshooting "Oiling Out":

  • Cause: The solution is too concentrated, or the solvent is too non-polar.

  • Solution 1: Re-heat the mixture until the oil redissolves. Add more of the same solvent to decrease the concentration and then attempt to cool slowly again.

  • Solution 2: If Solution 1 fails, re-heat to dissolve the oil, then add a small amount of a more polar co-solvent in which the compound is more soluble. This can lower the saturation point.

  • Solution 3: Cool the solution much more slowly. Rapid cooling encourages supersaturation. Try letting the flask cool to room temperature on the benchtop overnight before moving to an ice bath.

Question: I performed a recrystallization, but my final product is still yellow. What's next?

Answer: If colored impurities persist, they may have similar solubility profiles to your product. You can try treating the solution with activated carbon.

Protocol: Decolorizing with Activated Carbon

  • Dissolve the crude product in the chosen hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling liquid, as it can cause violent bumping.

  • Add a very small amount of activated carbon (a spatula tip is often enough). Adding too much will adsorb your product and reduce your yield.

  • Swirl the hot mixture for a few minutes.

  • Perform a hot gravity filtration to remove the carbon.[7]

  • Allow the filtered, hot solution to cool and crystallize as usual.

Section 3: Purification by Flash Column Chromatography

When recrystallization is ineffective or the crude product is an oil, flash column chromatography is the primary purification method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[8][9]

Experimental Workflow: Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. Develop TLC Method (Aim for Rf ≈ 0.2-0.3) Solvent 2. Prepare Eluent TLC->Solvent Column 3. Pack Silica Gel Column Solvent->Column Load 4. Load Sample (Dry or Liquid) Column->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography Purification.

Frequently Asked Questions: Column Chromatography

Question: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

Answer: For a moderately polar compound like this, a mixture of a non-polar and a polar solvent is appropriate. The standard choice is an Ethyl Acetate/Hexanes system.[10]

  • Starting Point: Begin by developing a separation on a Thin Layer Chromatography (TLC) plate using 20% Ethyl Acetate in Hexanes.

  • TLC Analysis:

    • If the spot remains at the baseline (Rf = 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.[8]

    • If the spot runs to the solvent front (Rf = 1), the eluent is too polar. Decrease the proportion of ethyl acetate.

  • Optimization: Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.3. This typically provides the best separation from impurities.[11]

Data Presentation: Alternative Solvent Systems

If you cannot achieve good separation with Ethyl Acetate/Hexanes, consider systems with different selectivities.

Solvent SystemPolarityUse Case
Dichloromethane / MethanolHighGood for separating more polar compounds. Start with 1-2% MeOH in DCM.[10][12]
Toluene / AcetoneMediumOffers different π-π interaction possibilities due to the aromatic toluene, which can help separate similar aromatic impurities.

Question: My compound streaks badly on the TLC plate and I get poor recovery from the column. Why is this happening?

Answer: Streaking is a common problem with acidic compounds like phenols on standard silica gel, which is itself acidic. The strong interaction between the phenolic -OH and the silica surface can lead to slow, uneven elution and sometimes irreversible adsorption.[12]

Troubleshooting Streaking:

  • Solution 1 (Recommended): Add a small amount of acetic acid (~0.5-1%) to your eluent. The acid in the mobile phase will protonate the silica surface sites and your compound, minimizing the strong ionic interactions and leading to sharper bands.

  • Solution 2: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[13] However, always test on an alumina TLC plate first.

  • Solution 3: Check for degradation. Spot your compound on a TLC plate and let it sit on the bench for 30-60 minutes before eluting. If new, lower Rf spots appear, your compound may be decomposing on the silica. If this is the case, you must use a less acidic stationary phase or work quickly at low temperatures.

Question: I have an impurity that is very close to my product on TLC. How can I improve the separation?

Answer: Separating closely-eluting impurities requires optimizing your chromatographic conditions for maximum resolution.

  • Use a Shallow Gradient: Instead of a large step-change in solvent polarity, use a slow, shallow gradient (e.g., increasing from 10% to 25% EtOAc over many column volumes). This gives the compounds more time to resolve.

  • Dry Loading: If your compound is not very soluble in the starting eluent, use a dry loading technique. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of your column. Dry loading prevents band broadening at the start of the column and significantly improves resolution compared to liquid loading a poorly soluble sample.[8][12]

  • Change Solvent System: As mentioned previously, switching from an acetate/alkane system to a DCM/methanol or toluene/acetone system can alter the elution order and may separate the stubborn impurity.[6]

Section 4: Purity Assessment and Storage

Question: How do I confirm the purity of my final product?

Answer: No single technique is sufficient. Use a combination of methods:

  • TLC: The purified sample should show a single spot in multiple eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare this to literature values if available.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. Check for the absence of impurity peaks and confirm that all signals correspond to the desired structure.

  • HPLC/LC-MS: A reversed-phase HPLC method can provide a quantitative measure of purity (e.g., >99% by peak area).

Question: My pure, colorless product turned yellow after a week on the shelf. How should I store it?

Answer: This is again due to the slow oxidation of the phenol.[1] To ensure long-term stability:

  • Store the solid in a sealed vial under an inert atmosphere (nitrogen or argon).

  • Protect it from light by using an amber vial or wrapping it in aluminum foil.

  • Store it in a cool, dark place, such as a refrigerator or freezer.

References
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Available from: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • University of Toronto. (n.d.). Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Solubility & NMR Characterization of Fluorinated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Paradox

Welcome. You are likely here because your fluorinated salicylaldehyde derivative is behaving unexpectedly in standard NMR solvents.

Fluorination introduces a unique "push-pull" dynamic to the salicylaldehyde scaffold. While the fluorine atom increases overall lipophilicity (making you reach for CDCl₃), its strong electron-withdrawing nature ($ -I


 \text{p}K_a $ drop). This strengthens the intramolecular hydrogen bond (IMHB) but also paradoxically makes the molecule more susceptible to aggregation and specific solvent interactions that complicate NMR analysis.

This guide provides a self-validating troubleshooting framework to overcome solubility limits, aggregation, and chemical exchange artifacts.

Troubleshooting Hub (Q&A)

Issue 1: Sample is insoluble or forms a suspension in CDCl₃.

Diagnosis: Lattice Energy & Stacking. Fluorinated aromatic rings often exhibit enhanced


 stacking interactions (quadrupole moments) compared to their non-fluorinated counterparts. This increases the crystal lattice energy, making the compound difficult to solvate in non-polar solvents like Chloroform-d, despite the lipophilic nature of fluorine.

Corrective Protocol:

  • Do NOT heat vigorously in CDCl₃: Chloroform can become acidic (forming DCl) upon heating/light exposure, potentially catalyzing decomposition.

  • Switch to Acetone-d₆: This is the "Goldilocks" solvent. It has excellent solvating power for polar aromatics, accepts hydrogen bonds (disrupting aggregation), but is volatile enough for easy sample recovery.

  • The "Spike" Method: If you must use CDCl₃ (e.g., for comparison), dissolve the sample in a minimum amount of Acetone-d₆ or THF-d₈ first, then dilute with CDCl₃. Note: This will introduce a solvent peak.

Issue 2: "Ghost" peaks appear in the aliphatic region when using Methanol-d₄.

Diagnosis: Hemiacetal Formation. Salicylaldehydes are electrophilic at the carbonyl carbon. Methanol is a nucleophile.[1][2] In the presence of the acidic phenolic proton (enhanced by fluorination), methanol attacks the aldehyde to form a hemiacetal. This is a reversible equilibrium, often resulting in a mess of peaks (aldehyde + hemiacetal).

Corrective Protocol:

  • Immediate Action: Evaporate the methanol immediately. The reaction is reversible; you can recover your aldehyde.

  • Rule: Never use protic solvents (Methanol-d₄, Ethanol-d₆) for salicylaldehydes unless you are specifically studying this equilibrium.

  • Alternative: Use Acetonitrile-d₃ (CD₃CN) if a polar, non-basic solvent is required.

Issue 3: The phenolic (-OH) proton is broad, weak, or missing.

Diagnosis: Chemical Exchange. The acidity of fluorinated phenols makes the proton "labile." Traces of water in the solvent or the basicity of the solvent itself (like DMSO) can catalyze proton exchange. If the exchange rate is intermediate on the NMR timescale, the peak broadens into the baseline.

Corrective Protocol:

  • Dry Your Solvent: Add activated 3Å or 4Å molecular sieves to your DMSO-d₆ or CD₃CN directly in the stock bottle or NMR tube. Wait 15 minutes.

  • Temperature Variation:

    • Cooling (to -20°C in Acetone-d₆): Slows exchange, sharpening the peak.

    • Heating (to 50°C in DMSO-d₆): Accelerates exchange, averaging the signal (often merging it with the water peak).

  • Intramolecular Lock: In strictly non-polar solvents (CDCl₃, C₆D₆), the intramolecular H-bond protects the proton from exchange. If soluble, these solvents yield the sharpest -OH signals (typically near 11.0 ppm).

Strategic Solvent Selection

Do not guess. Follow this logic flow to select the correct solvent for your specific analytical goal.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for Fluorinated Salicylaldehyde Goal_Structure Goal: Structural Confirmation (1H/13C/19F) Start->Goal_Structure Goal_Interaction Goal: Study H-Bonding or Tautomerism Start->Goal_Interaction Check_Solubility Is it soluble in CDCl3? Goal_Structure->Check_Solubility Warning_MeOH AVOID Methanol-d4 (Hemiacetal Risk) Goal_Structure->Warning_MeOH Caution Interaction_Check Intramolecular or Intermolecular? Goal_Interaction->Interaction_Check CDCl3_Path Use CDCl3 Check_Solubility->CDCl3_Path Yes Acetone_Path Use Acetone-d6 Check_Solubility->Acetone_Path No (Suspension) DMSO_Path Use DMSO-d6 (Dry with Sieves) Acetone_Path->DMSO_Path Still Insoluble NonPolar Use Benzene-d6 or Toluene-d8 (Preserves Intra-HB) Interaction_Check->NonPolar Intramolecular Polar Use DMSO-d6 (Breaks Intra-HB, forms Inter-HB) Interaction_Check->Polar Intermolecular

Caption: Logic flow for selecting the optimal NMR solvent based on solubility and analytical objectives.

Comparative Data: Solvent Performance

The following table summarizes how different solvents affect the key NMR parameters of fluorinated salicylaldehydes.

SolventPolaritySolubilizing PowerPhenol (-OH) SignalChemical RiskRecommendation
Chloroform-d (CDCl₃) LowLow to ModerateSharp (10.5–11.5 ppm). Stabilized by Intramolecular H-bond.Acidic decomp over time.First Choice for routine 1H/19F.
Acetone-d₆ MediumHighBroadens slightly. Good balance of solubility and inertness.Low.Best Alternative if insoluble in CDCl₃.
DMSO-d₆ HighVery HighBroad/Variable. H-bonds with solvent, disrupting intramolecular bond.Hygroscopic (absorbs water).Last Resort for recalcitrant solids.
Methanol-d₄ HighHighDisappears/Exchanges. High. Forms hemiacetals rapidly.DO NOT USE.
Benzene-d₆ Non-polarLowVery Sharp. Excellent for resolving aromatic coupling.None.Specialist for coupling constant analysis.

Mechanistic Insight: The "Switchable" Hydrogen Bond

Understanding the behavior of the phenolic proton is key to interpreting your spectra.

  • State A (Non-Polar Solvent): The molecule is "closed." The phenolic proton is locked in a 6-membered ring with the aldehyde oxygen. This signal is deshielded (downfield) but sharp.

  • State B (Polar H-Bond Acceptor Solvent): The molecule "opens." The solvent (e.g., DMSO) competes for the proton. The intramolecular bond breaks. The proton becomes more exposed to exchange with water, causing line broadening.

Diagram 2: Interaction Mechanisms

Interactions cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Solvent (DMSO/MeOH) Salicyl_Closed Closed Form (Intramolecular H-Bond) Sharp -OH Signal Salicyl_Open Open Form (Intermolecular H-Bond) Salicyl_Closed->Salicyl_Open Solvent Disruption Solvent Solvent Molecule (DMSO/MeOH) Salicyl_Open->Solvent H-Bonding Hemiacetal Hemiacetal (If MeOH used) Salicyl_Open->Hemiacetal Nucleophilic Attack (MeOH only)

Caption: Transition from intramolecular H-bonding (closed) to intermolecular interactions (open) and potential side reactions.

Validated Protocol: Sample Preparation

To ensure reproducibility, follow this strict preparation protocol.

  • Massing: Weigh 5–10 mg of the fluorinated salicylaldehyde.

  • Solvent Addition: Add 0.6 mL of Acetone-d₆ (recommended starting point for unknown solubility).

  • Visual Check: Hold the tube against a light.

    • Clear solution: Proceed.

    • Cloudy/Particulates: Sonicate for 60 seconds. Do not heat above 30°C.

  • Drying (Crucial for -OH detection): Add one single bead of activated 4Å molecular sieve to the tube. Cap and invert twice. Let stand for 10 minutes.

  • Acquisition:

    • Set relaxation delay ($ d_1 $) to at least 2.0 seconds (fluorinated protons relax slowly).

    • For 19F NMR : Always reference against an internal standard (e.g.,

      
      -trifluorotoluene at -63.72 ppm) added to the sample, as solvent effects can shift 19F signals by >1 ppm.
      

References

  • Hansen, P. E. (2007). Deuterium Isotope Effects in 13C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone. Croatica Chemica Acta. 3[4]

  • Abraham, R. J., et al. (2003). Hydrogen Bonding in Salicylaldehyde and Related Compounds. Journal of the Chemical Society, Perkin Transactions 2. (Contextualized from general search results on intramolecular bonding).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Standard reference for 19F NMR solvent effects).

  • Reich, H. J. (2024). Borders of Acidity: pKa Values in Organic Chemistry. University of Wisconsin-Madison. 6

  • Master Organic Chemistry. (2010). Hemiacetal Formation Mechanism. 4[4]

Sources

Technical Support Center: Optimizing Reimer-Tiemann for Trifluoromethoxy Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Deactivated Phenols (


)
Date:  October 26, 2023

Introduction: The Reactivity Bottleneck

You are likely reading this because your standard Reimer-Tiemann (R-T) protocol—refluxing aqueous NaOH and chloroform—is failing. You are likely seeing <15% conversion , recovering mostly starting material, or generating intractable tars.

The Root Cause: The trifluoromethoxy group (


) is a potent electron-withdrawing group (EWG) via induction (

effect). While it has a weak resonance donor effect, the inductive withdrawal dominates.
  • Deactivated Nucleophile: The R-T reaction relies on the phenoxide attacking the electron-deficient dichlorocarbene (

    
    ). Your 
    
    
    
    group pulls electron density away from the ring, making the phenoxide a poor nucleophile.
  • Carbene Hydrolysis: Because your nucleophile is sluggish, the highly reactive

    
     intermediate is statistically more likely to react with water (hydrolysis) than with your phenol.
    

The Solution: To make this work, we must shift the kinetics. We cannot easily change the phenol's electronics, so we must increase the local concentration of carbene relative to water. This requires moving from a Liquid-Liquid biphasic system to a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system.

Module 1: Mechanistic Diagnosis

The following diagram illustrates the competition between the desired formylation and the parasitic hydrolysis. Your goal is to block "Path B" and accelerate "Path A."

ReimerTiemann_Mechanism CHCl3 Chloroform (Organic Phase) Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene Deprotonation (-HCl) Base Solid NaOH (Solid Phase) Base->Carbene Intermediate Dichloromethyl Phenol Carbene->Intermediate PATH A: Nucleophilic Attack (Slow for OCF3) Waste Formate/CO (Waste) Carbene->Waste PATH B: Hydrolysis (Fast) Phenol OCF3-Phenol (Substrate) Phenoxide Phenoxide Anion Phenol->Phenoxide Base Phenoxide->Intermediate Water Water (Hydrolysis Agent) Water->Waste Product Salicylaldehyde Derivative Intermediate->Product Hydrolysis

Caption: Kinetic competition in the Reimer-Tiemann reaction. For deactivated phenols, Path B dominates unless water is minimized.

Module 2: Optimized Experimental Protocol (SL-PTC)

Methodology: Solid-Liquid Phase Transfer Catalysis. Rationale: By using solid NaOH and only a trace of water (or none), we minimize the hydrolysis of the carbene. The Phase Transfer Catalyst (PTC) shuttles the phenoxide into the organic phase to meet the carbene, or helps generate carbene at the interface.

Reagents & Setup
  • Substrate: 10 mmol Trifluoromethoxyphenol.

  • Solvent: Chloroform (

    
    ), 30 mL (acts as reactant and solvent).
    
  • Base: Sodium Hydroxide (NaOH), pellets or microbeads, 40-50 mmol (excess is critical).

  • Catalyst: TEBA (Triethylbenzylammonium chloride) or CTAB (Cetyltrimethylammonium bromide). Load: 5-10 mol%.

  • Water: 0.5 - 1.0 mL (Trace amount is necessary to initiate surface reaction on NaOH pellets).

Step-by-Step Procedure
  • Preparation: Powder the NaOH pellets rapidly in a mortar and transfer immediately to a dry round-bottom flask (NaOH is hygroscopic; minimize air exposure).

  • Mixing: Add the

    
    -phenol, the PTC (TEBA), and Chloroform.
    
  • Activation: Add the trace amount of water (0.5 mL).

  • Reaction: Heat the mixture to gentle reflux (

    
    ) with vigorous stirring .
    
    • Note: Stirring rate is the limiting factor here. The solid-liquid interface must be maximized.

  • Monitoring: Monitor by TLC or GC-MS every hour. The reaction typically takes 4–8 hours for deactivated substrates.

    • Endpoint: Look for the disappearance of the phenol. If conversion stalls at 50%, add fresh powdered NaOH (10 mmol) and more

      
      .
      
  • Quench: Cool to room temperature. Carefully acidify with dilute HCl (10%) to pH 2–3.

    • Caution:

      
       evolution may occur.
      
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. The aldehyde product is usually less polar than the phenol (due to intramolecular H-bonding in the ortho isomer).

Module 3: Troubleshooting & FAQs

Q1: My conversion is stuck at 10-20%. What now?

Diagnosis: The carbene is hydrolyzing faster than it reacts, or the surface of the NaOH is "poisoned" by NaCl precipitate. Corrective Action:

  • Ultrasound: If available, place the flask in an ultrasonic bath at

    
    . Sonication mechanically cleans the NaOH surface (depassivation) and drastically improves mass transfer.
    
  • Change Base: Switch to KOH (powdered). KOH is slightly more soluble in organics and more reactive, though it increases hygroscopicity issues.

  • Increase Catalyst: Bump the PTC load to 15 mol%.

Q2: I am seeing significant "tar" or polymerization.

Diagnosis:


 phenols are thermally sensitive. Prolonged heating at high pH can cause oxidative polymerization.
Corrective Action: 
  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ). Oxygen at high pH promotes radical polymerization of phenols.
    
  • Temperature Control: Do not exceed

    
    . If reflux is too hot, use an external bath at 
    
    
    
    .
Q3: What about Regioselectivity? (Ortho vs. Para)

Expectation: The R-T reaction generally favors ortho (position 2) due to the coordination of the carbene to the phenoxide oxygen.

  • Scenario A (4-OCF3-phenol): The product will be almost exclusively 2-formyl-4-trifluoromethoxyphenol (ortho).

  • Scenario B (2-OCF3-phenol): You will get a mixture of the 6-formyl (ortho to OH) and 4-formyl (para to OH).

  • Optimization: To maximize ortho selectivity, use Magnesium salts (e.g., add

    
     or 
    
    
    
    ). The
    
    
    ion forms a tight chelate between the phenoxide oxygen and the formyl group, stabilizing the transition state at the ortho position.

Module 4: Comparative Data (Expected Yields)

The following table summarizes why the Solid-Liquid method is required for your substrate.

ConditionBase SystemCatalystTypical Yield (

-Phenol)
Primary Issue
Standard Aq. NaOH (20%)None< 15%High Hydrolysis / Low Nucleophilicity
Biphasic PTC Aq. NaOH (50%)TBAB25 - 35%Interface still limits carbene access
Solid-Liquid Solid NaOH TEBA 45 - 60% Minimized Hydrolysis
Ultrasound Solid NaOHTEBA55 - 70%Improved Mass Transfer

References

  • Wynberg, H. (1960).[1] "The Reimer-Tiemann Reaction."[2][3][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 60(2), 169–184.[1] Link

  • Sasson, Y., & Yonovich, M. (1979). "Phase transfer catalysis in the Reimer-Tiemann reaction." Tetrahedron Letters, 20(39), 3753-3756. Link

  • Cochrane, E. J., et al. (1989). "The Reimer-Tiemann Reaction, Enhanced by Ultrasound." Synthetic Communications, 19(13-14), 2291-2296. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Reference for OCF3 electronic parameters). Link

Sources

Technical Support Center: Troubleshooting Unreacted Starting Material Removal in Biphenyl Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Application Scientist's Desk: The Purification Dilemma

As a Senior Application Scientist, I frequently see researchers default to silica gel chromatography for the workup of Suzuki-Miyaura cross-couplings. However, isolating a biphenyl aldehyde product from unreacted starting materials—specifically lipophilic aryl halides, protodeboronated boronic acids, and residual palladium catalysts—is notoriously difficult due to streaking and similar


 values.

To achieve high-throughput, scalable purification, you must abandon chromatography and instead exploit the intrinsic chemical reactivity of your mixture. By leveraging orthogonal properties (polarity and covalent reactivity), you can design a phase-switch purification that is faster, greener, and highly scalable. Below is our definitive troubleshooting guide and methodology for isolating pure biphenyl aldehydes.

Strategic Workflow: Orthogonal Purification Logic

The strategy you choose depends entirely on the chemical nature of your unreacted starting material.

PurificationLogic Crude Crude Suzuki Mixture (Biphenyl Aldehyde + Impurities) Decision Is the unreacted starting material an aldehyde? Crude->Decision Bisulfite Bisulfite Adduct Protocol (Liquid-Liquid Extraction) Decision->Bisulfite No (e.g., Aryl Halide) Scavenger Polymer-Supported Scavengers (Solid-Phase Extraction) Decision->Scavenger Yes (e.g., Bromobenzaldehyde) Pure1 Pure Biphenyl Aldehyde (via Base Hydrolysis) Bisulfite->Pure1 Phase Separation Pure2 Pure Biphenyl Aldehyde (via Filtration) Scavenger->Pure2 Bind & Filter

Decision matrix for removing unreacted starting materials in biphenyl aldehyde synthesis.

Module A: The Bisulfite Phase-Switch (Exploiting Polarity)
Mechanistic Causality

When your unreacted starting materials are non-aldehydes (e.g., aryl halides or boronic acids), the bisulfite phase-switch is the gold standard. The bisulfite anion (


) is a strong nucleophile that selectively attacks the electrophilic carbonyl carbon of the biphenyl aldehyde. This forms a charged 

-hydroxysulfonic acid (bisulfite adduct). Because of the sulfonic acid group, the molecule's partition coefficient (LogP) drastically shifts from highly lipophilic to highly hydrophilic[1]. This allows a simple liquid-liquid extraction to wash away unreacted aryl halides and catalyst ligands, which cannot form this adduct and remain trapped in the organic phase[2].
Self-Validating Extraction Protocol
  • Solvent Exchange: Dissolve the crude reaction mixture in a water-miscible solvent like methanol or DMF (5 mL per gram of crude). Causality: This ensures intimate contact between the hydrophobic aldehyde and the aqueous bisulfite.

  • Adduct Formation: Add 1.5 volumes of freshly prepared, saturated aqueous sodium bisulfite. Shake vigorously for 30–60 seconds[1].

    • Validation Checkpoint 1: Spot the upper organic layer on a TLC plate. The complete disappearance of the UV-active aldehyde spot confirms 100% conversion to the aqueous adduct.

  • Phase Separation: Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water. Shake and allow the layers to separate. Drain the bottom aqueous layer (containing your product) and discard the top organic layer (containing unreacted aryl halides).

  • Regeneration: To the isolated aqueous layer, add an equal volume of ethyl acetate. Dropwise, add 50%

    
     while stirring vigorously until the aqueous pH reaches 10-12[2].
    
    • Validation Checkpoint 2: As the pH reaches 12, the previously clear aqueous layer will turn milky/cloudy. This visual cue validates that the water-soluble adduct has successfully decomposed back into the hydrophobic biphenyl aldehyde, which immediately partitions into the ethyl acetate.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo to yield the pure biphenyl aldehyde.
    
Troubleshooting & FAQs

Q: Why is the yield of my precipitated bisulfite adduct low when purifying 2,6-disubstituted biphenyl aldehydes? A: Low yields in highly substituted biphenyls stem from steric hindrance. The nucleophilic addition of the bisulfite ion is highly sensitive to the steric bulk around the carbonyl carbon[2]. If the adduct cannot form, the aldehyde remains in the organic phase. Solution: Increase the reaction temperature slightly (e.g., 40°C) and use a less bulky water-miscible co-solvent like methanol to push the equilibrium forward[1].

Q: I have a thick solid forming at the interface between the organic and aqueous layers during extraction. What is it and how do I handle it? A: This interfacial solid is the bisulfite adduct itself. While lower molecular weight adducts are highly water-soluble, the adducts of larger, highly hydrophobic biphenyl aldehydes can exceed their aqueous solubility limit and precipitate[2]. Solution: Do not discard this solid. Filter the biphasic mixture to isolate the solid adduct, wash the filter cake with hexanes to remove organic impurities, and then resuspend the solid in a basic aqueous solution to regenerate your pure product.

Module B: Solid-Phase Scavenging (Exploiting Reactivity)
Mechanistic Causality

If your Suzuki coupling utilized an aldehyde-containing starting material (e.g., 4-bromobenzaldehyde) in excess, the bisulfite method will fail because it will co-extract the unreacted starting material along with the product. Here, you must use orthogonal reactivity. Polymer-supported (PS) scavengers act as solid-phase sinks for specific functional groups[3]. For instance, PS-Diethanolamine will form a covalent boronate ester with excess boronic acids, while PS-Triphenylphosphine will sequester excess palladium and alkyl/aryl halides. Because the polystyrene backbone is macroscopic and insoluble, the sequestered impurities are removed via simple filtration[3].

Self-Validating Scavenging Protocol
  • Preparation: Dissolve the crude mixture in an inert, non-nucleophilic solvent (e.g., Dichloromethane or THF).

  • Scavenger Addition: To remove excess boronic acid, add 3-5 molar equivalents of PS-Diethanolamine resin. To remove excess aryl halide, add PS-Thiophenol resin.

  • Incubation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature.

    • Validation Checkpoint 1: Analyze an aliquot of the supernatant via LC-MS or TLC. The impurity peak/spot will progressively fade to baseline, validating that the scavenger has covalently sequestered the unreacted material.

  • Filtration: Filter the mixture through a sintered glass funnel. The unreacted starting materials remain covalently bound to the solid resin on the filter.

  • Recovery: Wash the resin twice with the reaction solvent. Concentrate the filtrate in vacuo.

    • Validation Checkpoint 2: Weigh the final concentrated product. The mass should equal the theoretical yield minus the molar equivalents of the scavenged starting material, confirming no product was non-specifically bound to the resin.

Troubleshooting & FAQs

Q: The scavenger didn't remove all the unreacted boronic acid. Why? A: Boronic acids readily dehydrate to form cyclic trimeric anhydrides (boroxines) in anhydrous conditions. Boroxines are sterically bulky and may not react efficiently with the polymer-supported diethanolamine. Solution: Add a few drops of deionized water to the scavenging mixture. This hydrolyzes the boroxine back into the monomeric boronic acid, which binds rapidly to the resin.

Quantitative Performance Matrix

To aid in selecting the appropriate purification route, consult the quantitative data summarized below:

MetricBisulfite Phase-SwitchPolymer-Supported ScavengingTraditional Silica Chromatography
Target Impurity Removed Aryl halides, catalysts, non-polar organicsExcess aldehydes, boronic acids, metalsAll impurities (requires distinct

)
Typical Yield Recovery 85–95%80–90%70–85%
Purity Achieved >98%>95%>99%
Processing Time 1–2 Hours3–5 Hours6–12 Hours
Scalability Excellent (Multi-kg scale)Moderate (Gram scale)Poor (Solvent and labor intensive)
References

2.[1] Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

3.[3] Title: Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Technical Support Center: Controlling Side Reactions During Formylation of Electron-Rich Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Formylating electron-rich phenols presents a unique set of challenges. Because the hydroxyl group strongly activates the aromatic ring, electrophilic aromatic substitution (EAS) often over-proceeds, leading to polyformylation, polymerization, or poor regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, regioselective formylation.

Troubleshooting FAQs: Resolving Common Side Reactions

Q1: Why am I observing significant di-formylation in my Duff reaction, and how can I prevent it?

Causality: The Duff reaction utilizes hexamethylenetetramine (HMTA) in acidic conditions. Because electron-rich phenols are highly activated, if both ortho positions are unsubstituted, the initial mono-formylated product remains sufficiently activated to undergo a second electrophilic attack by the iminium intermediate 1. Solution:

  • Stoichiometric Control: Reduce the HMTA-to-phenol ratio to <0.8 equivalents. Starving the reaction of the formyl source mathematically limits secondary additions.

  • Temperature Control: Keep the reaction temperature strictly around 70°C. Higher temperatures lower the activation energy barrier for the second addition.

  • Alternative Reagents: If mono-formylation remains elusive, switch to the MgCl₂/Et₃N/paraformaldehyde method, which structurally limits addition to a single ortho site via a rigid transition state.

Q2: My reaction mixture is turning into a thick, insoluble resin. What is causing this polymerization?

Causality: Phenol-formaldehyde resin (Bakelite-type) formation is a notorious side reaction when using formaldehyde equivalents (like paraformaldehyde or HMTA) under strongly acidic or basic conditions. The reaction proceeds via repeated hydroxymethylation followed by intermolecular condensation, linking phenol rings via methylene bridges 1. Solution:

  • Dilution: Run the reaction at lower concentrations (e.g., 0.05–0.1 M) to favor discrete intramolecular reactions over intermolecular condensation.

  • Water Addition (Duff Modification): Adding a stoichiometric amount of water has been shown to quench the hyper-reactive intermediates that lead to polymerization, increasing the yield of the desired aldehyde by 10–20% 2.

Q3: How do I eliminate O-formylation (esterification) during Vilsmeier-Haack reactions?

Causality: The Vilsmeier reagent (chloroiminium ion) generated from POCl₃ and DMF is a hard electrophile. The highly nucleophilic oxygen of an electron-rich phenol can attack the Vilsmeier reagent faster than the aromatic carbon, leading to aryl formates (O-formylation) rather than the desired C-formylated benzaldehydes 3. Solution:

  • Protect the Phenol: Mask the hydroxyl group as a methyl ether (anisole derivative) prior to Vilsmeier-Haack formylation.

  • Switch Methods: The Vilsmeier-Haack reaction is generally poorly suited for unprotected phenols. Use the Casiraghi-Skattebøl formylation (MgCl₂/Et₃N), which explicitly requires the free –OH to coordinate the magnesium, ensuring exclusive C-formylation 4.

Q4: I am getting a mixture of ortho and para isomers. How can I achieve strict ortho-selectivity?

Causality: Formylation via standard electrophilic aromatic substitution (e.g., TiCl₄/dichloromethyl methyl ether) often yields mixtures because the –OH group directs to both ortho and para positions based purely on electronic activation and steric hindrance 5. Solution:

  • Rely on metal-templated reactions. The MgCl₂/Et₃N system forms a rigid, six-membered phenoxymagnesium chloride intermediate. This complex coordinates formaldehyde exclusively at the ortho position via a cyclic transition state, completely suppressing para-formylation 6.

Quantitative Data: Comparison of Formylation Methods

The following table summarizes the efficacy, selectivity, and primary side reactions of standard formylation techniques applied to electron-rich phenols.

Formylation MethodReagentsRegioselectivityPrimary Side ReactionsTypical Yield
Casiraghi-Skattebøl MgCl₂ / Et₃N / (CH₂O)n>98% OrthoMOM-ether formation (if prolonged)75–95%
Modified Duff HMTA / TFA / H₂OMixed (Ortho favored)Di-formylation, Resin formation40–60%
Vilsmeier-Haack POCl₃ / DMFPara (if protected)O-formylation (on free phenols)<20% (free OH)
TiCl₄-Mediated TiCl₄ / Cl₂CHOMeMixedDimerization, Regioisomer mixtures45–70%

Self-Validating Experimental Protocols

Protocol 1: Highly Selective Mg-Mediated Ortho-Formylation

This protocol relies on the Casiraghi-Skattebøl methodology to guarantee ortho-selectivity while preventing polymerization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, argon-purged flask, add anhydrous acetonitrile (100 mL) or THF.

  • Base Complexation: Add anhydrous MgCl₂ (30 mmol, 1.5 eq) and dry Et₃N (75 mmol, 3.75 eq). Stir for 10 minutes.

  • Phenol Addition: Add the electron-rich phenol (20 mmol, 1.0 eq).

    • Self-Validation Checkpoint: The mixture will turn into a cloudy suspension or exhibit a distinct color change within 15 minutes, confirming the successful formation of the phenoxymagnesium chloride complex. Do not proceed until this visual shift occurs.

  • Formylation: Add dry paraformaldehyde (135 mmol, 6.75 eq) in one portion.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The desired ortho-salicylaldehyde derivative will exhibit bright fluorescence under 254 nm UV light and will stain intensely with 2,4-DNP.

  • Quench & Workup: Cool to room temperature. Carefully quench with 5% aqueous HCl until the mixture clarifies (pH ~2). Extract with diethyl ether (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Modified Duff Reaction (Water-Quenched)

This protocol utilizes Rychnovsky's modification to suppress resin formation during Duff formylation.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol (10 mmol, 1.0 eq) and HMTA (7.5 mmol, 0.75 eq) in glacial acetic acid (20 mL). Note: The substoichiometric HMTA prevents di-formylation.

  • Water Addition: Add exactly 10 mmol (1.0 eq) of deionized water.

    • Causality: This stoichiometric water acts as a kinetic sink, quenching runaway carbocations that lead to Bakelite-type resins without hydrolyzing the primary iminium intermediate prematurely.

  • Heating: Heat the mixture strictly at 70°C for 4 hours.

  • Hydrolysis: Add 20% aqueous H₂SO₄ (10 mL) and increase heat to 90°C for 30 minutes to fully hydrolyze the benzylamine intermediate into the aldehyde.

  • Workup: Cool to room temperature, extract with dichloromethane (3 × 30 mL), wash with saturated NaHCO₃ to remove acetic acid, dry over Na₂SO₄, and concentrate.

Mechanistic Workflows & Logical Pathways

G Start Identify Major Side Reaction Diform Di-formylation (Multiple Aldehydes) Start->Diform Resin Polymerization (Resin/Tar Formation) Start->Resin OForm O-Formylation (Aryl Formates) Start->OForm Diform_Fix Reduce HMTA Ratio & Lower Temp to 70°C Diform->Diform_Fix Resin_Fix Add Stoichiometric H2O & Increase Dilution Resin->Resin_Fix OForm_Fix Switch to MgCl2/Et3N Ortho-Formylation OForm->OForm_Fix

Logical workflow for identifying and troubleshooting common formylation side reactions.

G Phenol Electron-Rich Phenol MgComplex Phenoxymagnesium Chloride Complex Phenol->MgComplex MgCl2, Et3N Coordination Formaldehyde Coordination MgComplex->Coordination (CH2O)n Cyclohex Cyclohexadienone Intermediate Coordination->Cyclohex Formyl Transfer Product Exclusive Ortho Salicylaldehyde Cyclohex->Product Rearomatization

Mechanistic pathway of Mg-mediated formylation ensuring strict ortho-selectivity without over-reaction.

References

  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis.1

  • Podesto, D. D., & Salurialam, R. Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. 2

  • Benchchem. Vilsmeier-Haack Reaction Technical Support Center.3

  • Akselsen, Ø. W., & Skattebøl, L. (2009). ortho-Formylation of oxygenated phenols. ResearchGate. 4

  • García, O., Nicolás, E., & Albericio, F. (2003). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC / NIH. 5

  • Hofle, G., et al. (1999). Convenient Method for the ortho-Formylation of Phenols: paraformaldehyde with magnesium dichloride-triethylamine as base. Acta Chemica Scandinavica / MDMA.ch. 6

Sources

Technical Support Center: Crystallization of Oily Fluorinated Phenol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals facing challenges with the crystallization of oily fluorinated phenol intermediates. The unique electronic properties conferred by fluorine substituents frequently lead to low-melting points, high solubility, and a stubborn reluctance to form an ordered crystalline lattice, often resulting in the frustrating phenomenon of "oiling out."

This guide is structured to provide direct, actionable solutions to common problems. It moves beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: From Persistent Oils to Pure Crystals

This section addresses the most common and specific experimental hurdles in a direct question-and-answer format.

Q1: My product has "oiled out" instead of crystallizing. What is happening and what should I do first?

A1: "Oiling out" is a classic sign of liquid-liquid phase separation (LLPS).[1] Instead of your compound's molecules arranging into a solid crystal lattice, they have separated from the solvent to form a second, solute-rich liquid phase. This typically happens when the solution becomes supersaturated too quickly or under conditions that favor this metastable oil phase over a solid one.[1][2]

Immediate Troubleshooting Steps:

  • Re-dissolve and Slow Down: Gently heat the mixture until the oil redissolves completely. The single most effective strategy is to then slow down the rate at which you generate supersaturation. If you were using cooling, decrease the cooling rate significantly.[3] If using an anti-solvent, add it much more slowly, perhaps dropwise over several hours.[1][4] The goal is to give the molecules time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.[5]

  • Adjust the Temperature: Sometimes, oiling out occurs within a specific temperature range. Try to "bypass" this range. You can heat the solution above this temperature, and if you have seed crystals, add them to encourage direct crystallization upon slow cooling, avoiding the oiling phase.[4]

  • Change the Solvent System: The oil may be too soluble in your current solvent. Try switching to a solvent system where your compound is less soluble overall, which can reduce the driving force for LLPS.[6]

Q2: I've tried several common solvents without success. How do I develop a rational solvent selection strategy?

A2: Solvent selection is the most critical parameter in crystallization.[7][8] The ideal solvent should dissolve your compound when hot but have very limited solubility when cold.[9] For greasy, fluorinated compounds, this window can be narrow.

Systematic Approach:

  • Purity First: Before extensive screening, ensure your oily intermediate is as pure as possible (typically >90%). Impurities are notorious for inhibiting crystallization.[4][9] Common impurities in fluorinated phenol syntheses can include unreacted starting materials, isomers, or oxidative degradation products.[10][11]

  • Small-Scale Screening: Use small vials (e.g., 1-2 mL) to test a range of solvents with varying polarities. Dissolve a small amount of your oil in a minimal amount of heated solvent. Let it cool slowly to room temperature, then refrigerate. Observe for crystal formation, precipitation, or oiling out.

  • Consider "Greasy Compound" Solvents: For compounds that tend to be oily, acetonitrile has proven effective where other solvents fail.[12] It can be used as a single solvent or in a binary system with toluene or water.[12]

  • Binary Systems (Anti-Solvent Method): If your oil is soluble in nearly everything, the anti-solvent method is your best approach.[5] Dissolve the oil in a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene) and then slowly add a miscible "poor" solvent (e.g., Hexane, Heptane, Pentane) until turbidity (cloudiness) persists. Gentle heating to clarify followed by slow cooling can yield crystals.

SolventBoiling Point (°C)Polarity Index (Snyder)Notes for Oily Compounds
Heptane/Hexane98 / 690.1Excellent anti-solvents. Often used in binary systems.
Toluene1112.4Good for dissolving non-polar compounds; can be paired with hexane.
Dichloromethane (DCM)403.1Highly volatile; good for initial dissolution but can evaporate too quickly.[6]
Ethyl Acetate (EtOAc)774.4A versatile mid-polarity solvent. Good for both dissolution and as part of a binary system with heptane.
Acetonitrile (MeCN)825.8Highly recommended for "greasy" or difficult-to-crystallize compounds.[12]
Isopropanol (IPA)823.9Protic solvent; can form hydrogen bonds which may help or hinder crystallization.
Water10010.2Can be an effective anti-solvent for compounds dissolved in polar organic solvents like IPA or Acetonitrile.
Q3: My solution is supersaturated, but nucleation won't start. How can I induce crystallization?

A3: Overcoming the initial energy barrier for nucleation is a common challenge.[13] If a solution remains clear even when supersaturated, it is in a metastable state.

Inducement Techniques:

  • Seeding: This is the most reliable method.[6] If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution. The existing crystal provides a template for further growth. If the seed dissolves, your solution is not yet supersaturated. If it oils out, the supersaturation is too high.[4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections and glass fragments provide heterogeneous nucleation sites.

  • Sonication: Applying ultrasound (sonication) to the solution can dramatically promote nucleation.[14] The acoustic cavitation creates localized high-pressure zones that can overcome the energy barrier to nucleation, often resulting in smaller, more uniform crystals.[13][15][16]

  • Shock Cooling: Briefly placing the vessel in a colder environment (e.g., a dry ice/acetone bath for a few minutes) can sometimes induce nucleation. Once initiated, allow the bulk of the crystallization to proceed at a much slower cooling rate.

Q4: I managed to get a solid, but the crystals are of poor quality (e.g., fine needles, powder, impure). How can I improve them?

A4: Crystal morphology and purity are directly related to the crystallization rate.[17] Rapid crystallization traps impurities and favors kinetically-driven, often less stable, forms like fine needles.

Optimization Strategies:

  • Slow Down Crystal Growth: Once nucleation has occurred, the goal is to slow the growth phase. This can be achieved by very slow cooling or by using a vapor diffusion technique. In this method, a vial containing your compound dissolved in a solvent is placed inside a larger, sealed jar containing an anti-solvent. The anti-solvent slowly diffuses into the solution, inducing gradual crystallization.[18]

  • Slurry Conversion: If you have a mixture of oil and solid, or an amorphous powder, stirring this "slurry" in its mother liquor at a constant temperature for an extended period (hours to days) can facilitate a transformation to the most stable crystalline form.[4]

  • Recrystallization: The definitive method for purification.[9] Dissolve your impure solid in a minimum amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly, leaving soluble impurities behind in the solvent.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization
  • Dissolution: Dissolve your oily intermediate (e.g., 100 mg) in a minimal volume of a "good" solvent (e.g., 0.5 mL of Toluene) in a clean glass vial.

  • Anti-Solvent Addition: Slowly add a "poor" anti-solvent (e.g., Heptane) dropwise with gentle stirring. Continue until you observe persistent cloudiness (turbidity).

  • Clarification: Gently warm the vial until the solution becomes clear again.

  • Crystallization: Cover the vial (e.g., with perforated parafilm) and allow it to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C). Avoid placing it directly in a freezer, as the rapid temperature drop can cause oiling out.[19]

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 2: Seeding Technique
  • Prepare a Supersaturated Solution: Following a method like Protocol 1, prepare a solution that is just on the verge of precipitation (i.e., slightly turbid) or has been slowly cooled and remains clear.

  • Introduce Seed Crystal: Using a spatula, add one or a few very small, well-formed crystals of the desired product to the solution.

  • Observe: Do not disturb the vial. You should observe crystal growth originating from the seed crystal.

  • Incubate and Isolate: Allow the crystallization to proceed to completion at a controlled temperature before isolating the product as described above.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why are fluorinated phenol intermediates so often oily or low-melting? The fluorine atom is highly electronegative and has unique electronic properties. Its incorporation into an aromatic ring can significantly alter intermolecular forces.[20] It can disrupt the efficient crystal packing that is common in non-fluorinated analogues (e.g., by interfering with pi-stacking or hydrogen bonding networks), leading to a less stable crystal lattice and consequently, a lower melting point.

  • FAQ 2: What is the fundamental difference between precipitation and crystallization? Crystallization is a controlled process where molecules selectively assemble into a well-defined, ordered lattice, which naturally excludes impurities.[9] Precipitation is a rapid, often uncontrolled formation of a solid phase from a supersaturated solution, which can result in an amorphous (non-crystalline) solid or poorly formed crystals that trap significant impurities.[13] Your goal is always to favor crystallization over precipitation.

  • FAQ 3: Are there any advanced techniques for extremely difficult cases? Yes. For particularly stubborn systems, two powerful methods are worth considering:

    • Sonocrystallization: The use of ultrasound can initiate nucleation where other methods fail and can sometimes influence which crystalline form (polymorph) is produced.[16][21]

    • Supercritical Fluid (SCF) Crystallization: This technique uses a supercritical fluid, most commonly CO₂, as a solvent or anti-solvent.[7][8] It offers a high degree of control over particle size and morphology and is considered a green chemistry approach.[22]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting the crystallization of oily fluorinated phenol intermediates.

G start Oily Fluorinated Phenol Intermediate check_purity Is the material >90% pure? start->check_purity purify Purify via Chromatography or Distillation check_purity->purify No solvent_screen Perform Small-Scale Solvent Screen check_purity->solvent_screen Yes purify->check_purity select_method Select Primary Method solvent_screen->select_method slow_cool Slow Cooling Crystallization select_method->slow_cool Good Temp. Differential anti_solvent Anti-Solvent Crystallization select_method->anti_solvent High Solubility evaporation Slow Evaporation select_method->evaporation Moderate Volatility outcome Result? slow_cool->outcome anti_solvent->outcome evaporation->outcome success Isolate & Dry Pure Crystals outcome->success Crystals oiled_out Product Oiled Out outcome->oiled_out Oil no_solid No Solid Formed (Remains in Solution) outcome->no_solid No Change troubleshoot_oil Troubleshoot Oiling: 1. Use Slower Rate 2. Change Solvent/Ratio 3. Try Seeding oiled_out->troubleshoot_oil troubleshoot_nucleation Induce Nucleation: 1. Add Seed Crystals 2. Scratch Flask 3. Apply Sonication no_solid->troubleshoot_nucleation troubleshoot_oil->solvent_screen troubleshoot_nucleation->select_method

Caption: A logical workflow for troubleshooting the crystallization of oily intermediates.

References

  • Sonocrystallization: For Better Pharmaceutical Crystals. (n.d.). Pharmainfo.in.
  • Lee, J., Kim, K., & Kim, J. (2018). The effects of ultrasound on crystals: Sonocrystallization and sonofragmentation. Crystals, 8(7), 280. [Link]

  • Kellens, M. (2019). Dry Fractionation. AOCS. Retrieved February 28, 2026, from [Link]

  • Hielscher Ultrasonics. (2014). Ultrasonic Crystallization and Precipitation. Hielscher.com. Retrieved February 28, 2026, from [Link]

  • Ruecroft, G., et al. (n.d.). Sonocrystallization: The use of Ultrasound for Improved Industrial Crystallization. Mastersonic. Retrieved February 28, 2026, from [Link]

  • Sander, J. R. G., Zeiger, B. W., & Suslick, K. S. (2014). Sonocrystallization and sonofragmentation. Illinois. Retrieved February 28, 2026, from [Link]

  • Johnsson, M., Richardson, C. F., Sallis, J. D., & Nancollas, G. H. (1991). Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. Connective tissue research, 25(2), 139-146. [Link]

  • Yue, Y., & Chen, D. (2002). Effect of fluorine content on the crystallization of fluorsilicic mica glass. Journal of Materials Science, 37(9), 1789-1792. [Link]

  • Singh, P., Venkatesan, R., Fogler, H. S., & Nagarajan, N. R. (2005). Effect of Cooling Rate on Crystallization of Model Waxy Oils with Microcrystalline Poly(ethylene butene). Energy & Fuels, 19(6), 2325-2334. [Link]

  • Sonneveld. (2023). Crystallization of fats and oils. Sonneveld.com. Retrieved February 28, 2026, from [Link]

  • Chadwick, K., et al. (2020). Supercritical Carbon Dioxide for Pharmaceutical Co-Crystal Production. Crystal Growth & Design, 20(9), 6212-6232. [Link]

  • Solid State Pharma Inc. (n.d.). Check out a technical review our scientists published on supercritical crystallization of co-crystals. Solidstatepharma.com. Retrieved February 28, 2026, from [Link]

  • (n.d.). Guide for crystallization. Retrieved February 28, 2026, from [Link]

  • Salami, A., et al. (2012). A method to crystallize substances that oil out. Separation and Purification Technology, 92, 106-111. [Link]

  • (n.d.). SOP: CRYSTALLIZATION. Retrieved February 28, 2026, from [Link]

  • Krukonis, V. (1998). Supercritical Fluids Application in the Pharma and Medical Products Industries. Phasex Corporation. Retrieved February 28, 2026, from [Link]

  • Deptuch, A., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(11), 6238-6248. [Link]

  • Liu, Z., et al. (2024). Supercritical Fluids: An Innovative Strategy for Drug Development. Pharmaceutics, 16(8), 1083. [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1779-1801. [Link]

  • Liu, Z., et al. (2024). Drug crystallization by supercritical fluids. [Image]. ResearchGate. Retrieved February 28, 2026, from [Link]

  • Vienna, J. D., et al. (2018). Fluorine Limits and Impacts in High-Level Waste Glass Compositions. Pacific Northwest National Lab. (PNNL), Richland, WA (United States). [Link]

  • Reddit. (2025). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved February 28, 2026, from [Link]

  • Asahi Denka Co., Ltd. (2014). Method for promoting crystallization of fats and oils. Google Patents.
  • Le, T., et al. (2024). Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. Foods, 13(20), 3236. [Link]

  • Casasola, R., Pérez, J. M., & Romero, M. (2014). Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system. Journal of the European Ceramic Society, 34(15), 3735-3745. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. Retrieved February 28, 2026, from [Link]

  • Sladojevich, F., et al. (2013). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 135(6), 2472-2475. [Link]

  • (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Trend in Scientific Research and Development, Volume-6(Issue-5), 34-40. [Link]

  • Martini, S. (2024). Recent Advances in Lipid Crystallization in the Food Industry. Annual Review of Food Science and Technology, 15, 355-375. [Link]

  • Chayen, N. E. (2005). Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1435-1437. [Link]

  • Lneya. (n.d.). Application of Industrial Freezer Crystallization Technology in Oil Industry. Lneya.com. Retrieved February 28, 2026, from [Link]

  • List Technology. (n.d.). Crystallization process - Single-axis type LIST KneaderReactor. List Technology. Retrieved February 28, 2026, from [Link]

  • (2006). Crystallisation Techniques. Retrieved February 28, 2026, from [Link]

  • Levy, A. B., & Cohen, S. (2000). Process for the preparation of para-fluorophenol. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved February 28, 2026, from [Link]

Sources

Validation & Comparative

High-Resolution Comparison Guide: Mass Spectrometry Platforms for the Structural Elucidation of Trifluoromethoxy Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The trifluoromethoxy (


) group is a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development[1]. By imparting extreme lipophilicity while maintaining metabolic stability, it dramatically alters the pharmacokinetic profile of biphenyl scaffolds. However, the unique electronic properties of the 

group—specifically its strong electron-withdrawing nature and the high bond dissociation energy of the

bonds—present distinct challenges for mass spectrometric (MS) characterization.

This guide objectively compares the two dominant analytical platforms for characterizing trifluoromethoxy biphenyls: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind their fragmentation mechanisms, this guide provides a self-validating framework for selecting the optimal analytical workflow.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To select the right platform, one must first understand why trifluoromethoxy biphenyls fragment the way they do under different energy regimes.

Hard Ionization (EI - 70 eV)

Under standard 70 eV electron ionization, the highly stable biphenyl system typically yields a strong molecular radical cation


[2]. The fragmentation of the 

moiety is driven by the localization of the charge and the stability of the resulting neutral losses[3]:
  • 
    -Cleavage and Radical Loss:  The most characteristic pathway is the loss of the trifluoromethoxy radical (
    
    
    
    , -85 Da) or the trifluoromethyl radical (
    
    
    , -69 Da).
  • Fluorine Migration: A complex rearrangement often occurs where a fluorine atom migrates to the aromatic ring prior to the expulsion of neutral carbon monoxide (

    
    ) or carbonyl fluoride (
    
    
    
    ), a phenomenon well-documented in fluorinated systems[4].
Soft Ionization (ESI / APCI) and CID

Trifluoromethoxy biphenyls inherently lack basic functional groups (unless substituted with amines/amides), making positive-ion ESI (


) challenging. When ionized (often via adduct formation or negative-ion chemical ionization), Collision-Induced Dissociation (CID) requires higher collision energies due to the robust 

and

bonds.
  • The m/z 85 Signature: High-energy CID fragmentation of

    
     containing compounds frequently leads to the formation of the trifluoromethoxy cation or anion at m/z 85 (
    
    
    
    ), which serves as a highly specific diagnostic product ion for Multiple Reaction Monitoring (MRM) workflows[4][5].

Fragmentation M_EI Molecular Ion [M]•+ e.g., m/z 238 Loss_F [M - F]+ m/z 219 M_EI->Loss_F -F• (-19 Da) Fluorine Migration Loss_CF3 [M - CF3]+ m/z 169 M_EI->Loss_CF3 -•CF3 (-69 Da) C-O Cleavage Loss_OCF3 [M - OCF3]+ m/z 153 M_EI->Loss_OCF3 -•OCF3 (-85 Da) Ar-O Cleavage Diagnostic Diagnostic Ion CF3O+ (m/z 85) M_EI->Diagnostic High Energy CID (ESI-MS/MS) Biphenyl Biphenyl Cation m/z 152 Loss_OCF3->Biphenyl -H•

Caption: Divergent fragmentation pathways of trifluoromethoxy biphenyls under EI and CID conditions.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The following table summarizes the objective performance metrics of both platforms when analyzing unfunctionalized vs. functionalized trifluoromethoxy biphenyls.

Performance MetricGC-EI-MS (Single Quad/TOF)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Volatile, non-polar, unfunctionalized biphenyls.Polar, functionalized metabolites (e.g., hydroxylated/conjugated).
Ionization Efficiency Excellent. High stability of biphenyl core yields strong

.
Poor for bare scaffolds; Excellent if basic/acidic moieties are present.
Diagnostic Fragments m/z

,

[3].
m/z 85 (

)[4][5].
Matrix Interference Moderate. Requires extensive sample cleanup (SPE/LLE).Low. MRM transitions (e.g.,

) provide extreme selectivity.
LOD/LOQ (Typical) 10 - 50 ng/mL0.1 - 5 ng/mL (for functionalized derivatives)
Structural Elucidation High (Library matching via NIST/Wiley).High (via MS/MS fragmentation rules and neutral loss scans).

Self-Validating Experimental Protocols

To ensure Trustworthiness and Reproducibility, the following protocols are designed as self-validating systems. Every batch must include a matrix blank and an isotopically labeled internal standard (IS) to account for matrix effects and ionization suppression.

Protocol A: GC-EI-MS Structural Profiling

Best for: Initial structural confirmation of synthesized trifluoromethoxy biphenyls.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade hexane. Spike with 10

    
     of internal standard (e.g., 
    
    
    
    -biphenyl, 100
    
    
    ).
  • Chromatographic Separation:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m

      
       0.25 mm 
      
      
      
      0.25
      
      
      ).
    • Gradient: Initial oven temperature at 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Temperatures: Transfer line at 280°C, Source at 230°C, Quadrupole at 150°C.

    • Acquisition: Full scan mode (m/z 50–400).

  • Validation Check: Ensure the isotopic pattern of the molecular ion matches the theoretical distribution (especially critical if halogenated substituents like Cl or Br are co-present)[3].

Protocol B: LC-ESI-MS/MS Targeted Quantification

Best for: Pharmacokinetic studies and trace-level metabolite quantification.

  • Sample Preparation: Perform Solid Phase Extraction (SPE) on biological matrices (e.g., plasma). Elute with 100% Acetonitrile. Evaporate and reconstitute in 50% Methanol/Water containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7

      
      , 2.1 
      
      
      
      100 mm).
    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization: ESI Positive or Negative (depending on secondary functional groups).

    • Transitions: Optimize Collision Energy (CE) to monitor the precursor

      
      m/z 85 transition[5]. Typical CE ranges from 20-40 eV.
      
  • Validation Check: Calculate the ratio of the quantifier transition to the qualifier transition. A variance of >20% from the neat standard indicates co-eluting matrix interference.

Workflow Sample Trifluoromethoxy Biphenyl Sample Decision Does the molecule contain polar/ionizable groups? Sample->Decision GC GC-EI-MS Platform Decision->GC No (Highly Lipophilic) LC LC-ESI-MS/MS Platform Decision->LC Yes (Metabolites/Derivatives) EI_Data Full Scan (m/z 50-400) Monitor [M-69]+ and [M-85]+ GC->EI_Data ESI_Data MRM Mode Target m/z 85 (CF3O+) LC->ESI_Data

Caption: Decision tree for selecting the optimal MS platform based on analyte polarity and functionalization.

Conclusion

The structural elucidation of trifluoromethoxy biphenyls requires a nuanced understanding of fluorine chemistry. While GC-EI-MS remains the gold standard for foundational structural confirmation due to its reliable generation of


 and 

radical losses, LC-ESI-MS/MS is unparalleled for trace-level quantification in complex matrices, provided the molecule can be efficiently ionized to yield the diagnostic m/z 85 fragment. Researchers must dictate their platform choice based on the presence of secondary ionizable groups and the required limits of detection.

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine ACS Publications[Link]

  • Biotransformation, trace analysis and effects of perfluoroalkyl and polyfluoroalkyl substances Technische Universität Berlin (EcoITN)[Link]

  • Tandem mass spectrometric analysis of TPPU metabolites ResearchGate[Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds Chemguide[Link]

Sources

FTIR characteristic peaks for aldehyde and phenol groups in biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding Biphenyl Pharmacophores: A Comparative Guide to FTIR Modalities for Aldehyde and Phenol Characterization

Introduction Biphenyl derivatives containing phenol and aldehyde moieties are foundational scaffolds in modern drug discovery, frequently utilized in the synthesis of targeted therapeutics, antivirals, and advanced materials. The precise characterization of these functional groups is critical, as their hydrogen-bonding capabilities and electronic states directly dictate pharmacokinetics and target binding. Fourier Transform Infrared (FTIR) spectroscopy remains the frontline analytical tool for this task. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—can fundamentally alter the spectral data. This guide objectively compares these methodologies, providing researchers with the mechanistic logic and self-validating protocols required to accurately assign characteristic peaks in complex biphenyl systems.

Mechanistic Causality of Biphenyl FTIR Peaks

Before comparing analytical modalities, one must understand how the biphenyl backbone perturbs the vibrational frequencies of attached functional groups.

  • Aldehyde Group (-CHO): In a standard aliphatic system, the carbonyl (C=O) stretch appears between 1720–1740 cm⁻¹. However, when conjugated to a biphenyl ring system, the delocalization of

    
    -electrons across the aromatic rings decreases the C=O bond order. This conjugation predictably shifts the absorption to a lower frequency, typically resolving between 1680–1700 cm⁻¹ [1].
    
  • Phenol Group (-OH): The hydroxyl stretch is highly sensitive to its environment. A "free" phenol O-H stretch is sharp and appears near 3600 cm⁻¹, but this is rarely observed in the solid state. Due to extensive intermolecular hydrogen bonding within the crystal lattice, the O-H stretch typically manifests as a broad, intense band spanning 3200–3500 cm⁻¹ [1]. The accompanying C-O stretch of the phenol is usually observed at 1200–1220 cm⁻¹ .

  • Biphenyl Backbone: The aromatic C=C ring stretches appear as sharp peaks around 1600, 1580, and 1500 cm⁻¹ , while out-of-plane C-H bending (indicative of the substitution pattern) dominates the fingerprint region below 900 cm⁻¹.

Modality Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

The physical state of the sample and the optical physics of the chosen FTIR modality dictate the integrity of the resulting spectrum.

Transmission FTIR (KBr Pellet): The Bulk Standard The KBr pellet method is the traditional gold standard for evaluating the intrinsic bulk structure of solid compounds. Because KBr is transparent to mid-IR radiation, it allows for high-fidelity light transmission, yielding sharp, well-resolved peaks[2].

  • The Phenol Dilemma: KBr is highly hygroscopic. If the pellet absorbs ambient moisture during preparation, a massive, broad water peak will appear at ~3400 cm⁻¹. This artifact perfectly overlaps with and masks the hydrogen-bonded phenol O-H stretch, leading to false negatives or inaccurate quantification[2].

ATR-FTIR: The Surface-Sensitive Alternative ATR-FTIR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe) where the IR beam undergoes internal reflection, creating an evanescent wave that penetrates only a few micrometers into the sample[3].

  • The Aldehyde Advantage: ATR requires zero sample dilution and is impervious to ambient moisture, making it the superior choice for confirming the presence of phenol O-H groups without water interference[2].

  • The Physics of Peak Distortion: Unlike transmission, the depth of penetration in ATR is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the aromatic C-H out-of-plane bends at 800 cm⁻¹) will appear artificially more intense than peaks at higher wavenumbers (e.g., the O-H stretch at 3300 cm⁻¹)[3]. This requires the application of an algorithmic ATR correction to normalize the spectrum for accurate comparison against transmission libraries[4].

Quantitative Data: Peak Shift Comparison

The following table summarizes the expected spectral behavior of a model compound (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carboxaldehyde) across both modalities.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR ProfileTransmission (KBr) Profile
Phenol O-H Stretch 3200 – 3500Broad, moderate intensity (True sample OH)Often masked by or convoluted with KBr-absorbed H₂O
Aldehyde C=O Stretch 1680 – 1700Sharp, slightly lower relative intensity (pre-correction)Sharp, high intensity, excellent resolution
Aromatic C=C Stretch 1580 & 1600Sharp, distinctSharp, distinct
Phenol C-O Stretch 1200 – 1220Strong intensity (enhanced by ATR depth penetration)Moderate intensity
Aromatic C-H Bend 800 – 850 (para)Very strong intensity (requires ATR correction)Strong, sharp

Workflow & Decision Logic

FTIR_Optimization Sample Biphenyl Derivative (Solid State) Goal Target Functional Group? Sample->Goal Phenol Phenol (-OH) Moisture Sensitive Goal->Phenol O-H Stretch (3200-3500 cm⁻¹) Aldehyde Aldehyde (-CHO) Conjugation Shift Goal->Aldehyde C=O Stretch (1680-1700 cm⁻¹) ATR ATR-FTIR (Diamond/ZnSe Crystal) Phenol->ATR Avoid KBr Water Masking Aldehyde->ATR Rapid Screening KBr Transmission FTIR (KBr Pellet) Aldehyde->KBr Maximize Spectral Fidelity ValidateATR Apply ATR Correction (Wavelength-dependent depth) ATR->ValidateATR ValidateKBr Blank KBr Scan (Quantify H2O baseline) KBr->ValidateKBr

Decision matrix for selecting FTIR modalities based on target functional groups in biphenyls.

Self-Validating Experimental Protocols

To ensure the highest standards of scientific integrity, protocols must not rely on blind execution. They must contain internal validation loops to prove the data's reliability.

Protocol A: ATR-FTIR for Phenol O-H Verification

  • System Calibration: Scan a standard polystyrene film. Validation Checkpoint: Confirm the aromatic C-H stretch appears exactly at 3026 cm⁻¹ and 1601 cm⁻¹. If shifted, recalibrate the interferometer laser.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (air). Validation Checkpoint: Ensure the background spectrum shows no residual peaks in the 3200-3500 cm⁻¹ region.

  • Sample Application: Place 1-2 mg of the biphenyl powder onto the crystal. Apply the pressure anvil until the software indicates optimal contact (usually ~70-80% torque).

  • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Immediately apply the software's "ATR Correction" algorithm to adjust for wavelength-dependent penetration depth, enabling accurate comparison of the C=O and C-O peak ratios[3].

Protocol B: Transmission (KBr) for Aldehyde Conjugation Analysis

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to remove bound moisture. Store in a desiccator.

  • Blank Validation (Critical Step): Press a pellet using only the dried KBr (approx. 100 mg) at 10 tons of pressure for 2 minutes. Scan the blank pellet. Validation Checkpoint: The baseline at 3400 cm⁻¹ must have an absorbance of <0.05. If a large water peak is present, the KBr is compromised; discard and re-dry[2].

  • Sample Preparation: Grind 1 mg of the biphenyl derivative with 100 mg of the validated KBr in an agate mortar until a homogenous, fine powder is achieved (reduces light scattering).

  • Pellet Pressing & Acquisition: Press the mixture into a translucent pellet. Collect 32 scans at 4 cm⁻¹ resolution. The resulting spectrum will provide the highest fidelity resolution for the conjugated aldehyde C=O stretch at ~1690 cm⁻¹.

References

  • Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review. MDPI.[Link]

  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Kintek Press.[Link]

  • Infrared Spectroscopy (Functional Group Analysis). University of Delaware.[Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications.[Link]

Sources

Beyond the Fluorine Effect: A Technical Guide to Trifluoromethoxy vs. Trifluoromethyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Super-Lipophilic" Shift

In medicinal chemistry, the trifluoromethyl group (


) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the trifluoromethoxy group (

) has emerged as a superior alternative in specific contexts, often termed "super-lipophilic."[1] While both groups are electron-withdrawing and metabolically robust, their biological impacts diverge significantly due to conformational dynamics and lipophilic efficiency .[1]

This guide objectively compares these two fluorinated motifs, providing experimental data, mechanistic insights, and protocols to aid in rational structure-activity relationship (SAR) design.

Physicochemical Showdown: The Data

The choice between


 and 

is rarely arbitrary. It is a calculated decision based on steric demand, electronic tuning, and solubility requirements.
Table 1: Comparative Physicochemical Properties
PropertyTrifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Bioactivity
Hansch Lipophilicity (

)
+0.88+1.04

drives higher membrane permeability and protein binding.[1]
Hammett Constant (

)
0.540.35

is a stronger electron-withdrawing group (EWG).[1]
Hammett Constant (

)
0.430.38

has a weaker inductive effect at the meta position.[1]
Conformation Rigid Rotor (

)
Orthogonal Twist

twists 90° out of plane, accessing unique binding pockets.[1]
Metabolic Stability High (blocks C-H oxidation)High (resistant to O-dealkylation)Both block metabolic soft spots (e.g., phenols).[1]

Key Insight: The


 group is not merely a "heavy" methoxy group.[1] Unlike 

, which is electron-donating and planar,

is electron-withdrawing and orthogonal.[1] This makes it a bioisostere that mimics the electronics of a halogen but the sterics of an ether.

Conformational Dynamics & Binding Logic[1]

The most critical differentiator is the conformational preference .[1]

  • 
    :  Rotates freely around the C-C bond but maintains a "cone" of electron density.[1]
    
  • 
    :  Adopts a conformation orthogonal  to the aromatic ring.[1] This is driven by the anomeric effect (hyperconjugation between the oxygen lone pair and the C-F antibonding orbital, 
    
    
    
    ) and dipole repulsion.
Diagram 1: Physicochemical & Conformational Logic Flow

G Start Select Substituent CF3 -CF3 (Trifluoromethyl) Start->CF3 Need Strong Deactivation OCF3 -OCF3 (Trifluoromethoxy) Start->OCF3 Need Max Lipophilicity Prop_CF3 Strong EWG (σp=0.54) Rigid Cone Shape High Stability CF3->Prop_CF3 Prop_OCF3 Super-Lipophilic (π=1.04) Orthogonal Conformation Unique Binding Space OCF3->Prop_OCF3 Outcome_CF3 Best for: Electronic Deactivation Rigid Binding Pockets Prop_CF3->Outcome_CF3 Outcome_OCF3 Best for: Membrane Permeability Filling Hydrophobic Pockets Novel IP Space Prop_OCF3->Outcome_OCF3

Caption: Decision logic based on the distinct electronic and steric profiles of fluorinated phenols.

Case Studies: Biological Activity Comparison

Case Study A: Riluzole (Neuroscience)

Drug: Riluzole (ALS treatment) Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.[1]

  • Experiment: Researchers synthesized the 6-trifluoromethyl analog to test if the ether linkage was essential.[1]

  • Result: The

    
     analog was equipotent  to Riluzole in blocking Nav1.4 sodium channels.[1]
    
  • Analysis: While potency was similar, the

    
     group in Riluzole contributes to a specific lipophilic profile that optimizes blood-brain barrier (BBB) penetration without exceeding the threshold for non-specific toxicity.[1] The 
    
    
    
    variant became the marketed drug, highlighting that "activity" includes pharmacokinetics (PK), not just binding affinity (
    
    
    ).
Case Study B: Sorafenib Analogs (Oncology)

Drug: Sorafenib (Kinase Inhibitor) Modification: Replacement of the


 / Cl moiety with 

.[1]
  • Compound: t-CUPM (Sorafenib analog with

    
    ).[1]
    
  • Result: The

    
     analog exhibited a 20-fold improvement in oral bioavailability  in mice compared to Sorafenib.[1][2]
    
  • Selectivity: It showed a reduced spectrum of kinase inhibition (higher selectivity) while maintaining cytotoxicity against hepatoma cells.[1]

  • Takeaway: Swapping

    
     for 
    
    
    
    can drastically improve ADME (Absorption, Distribution, Metabolism, Excretion) properties even if the primary target potency remains comparable.[1]

Experimental Protocol: Assessing Metabolic Stability

When comparing these phenols, metabolic stability is the first "gate" they must pass.[1] The


 group is generally resistant to oxidative O-dealkylation, a common fate for methoxy groups.[1]
Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) of 

vs.

phenols.[1]

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.[1]

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).[1]

Self-Validating Check:

  • Positive Control: Run Verapamil or Testosterone (high clearance) alongside.[1]

  • Negative Control: Run Warfarin (low clearance).[1]

  • If controls deviate >20% from historical data, discard run.

Diagram 2: Experimental Workflow for Analog Selection

Workflow Synthesis Synthesize Phenol Analogs (-CF3 vs -OCF3) LogD Assay 1: Lipophilicity (Shake Flask / HPLC) Synthesis->LogD MetStab Assay 2: Microsomal Stability (Protocol Above) LogD->MetStab If LogD < 5.0 Potency Assay 3: Target Binding (IC50 / Ki) MetStab->Potency If t1/2 > 30 min Decision Select Lead Candidate Potency->Decision

Caption: Step-wise screening cascade to filter fluorinated phenol analogs.

Conclusion & Recommendations

The


 group is a powerful tool for the medicinal chemist, offering a distinct "super-lipophilic" profile compared to the standard 

.[1]
  • Use

    
     when:  You need maximum electron withdrawal to deactivate a ring or require a rigid, compact steric fit.[1]
    
  • Use

    
     when:  You need to increase membrane permeability (bioavailability), access orthogonal binding pockets, or bypass IP space crowded by 
    
    
    
    claims.[1]

Final Recommendation: In early discovery, synthesize both the


 and 

matched pairs. The synthetic effort is high (often requiring different precursors), but the divergence in PK and selectivity (as seen in Sorafenib analogs) often yields a superior clinical candidate.

References

  • BenchChem. "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery."[1] BenchChem Technical Guides. Link[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link[1]

  • Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1] ChemMedChem, 2018.[1] Link[1]

  • Hovione. "Drug Design Strategies: Trifluoromethylated New Chemical Entities." Hovione White Papers, 2024.[1][3] Link

  • University of Queensland. "SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry." UQ eSpace, 2015.[1] Link[1]

Sources

13C NMR Chemical Shifts of Fluorinated Salicylaldehyde Carbons

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the


 NMR chemical shifts for fluorinated salicylaldehyde derivatives. It is designed for researchers requiring precise structural elucidation of bioisosteres in drug discovery.

Executive Summary & Mechanistic Insight

Fluorinated salicylaldehydes are critical intermediates in the synthesis of metallo-pharmaceuticals and bioactive Schiff bases. Introducing a fluorine atom (


, spin 

) into the salicylaldehyde scaffold dramatically alters the

NMR spectrum due to two primary factors:
  • Substituent Chemical Shifts (SCS): Fluorine exerts a strong inductive effect (

    
    ) and a resonance effect (
    
    
    
    ), causing significant deshielding at the ipso carbon and shielding at the ortho and para positions.
  • Spin-Spin Coupling (

    
    ):  Unlike protons, fluorine is rarely decoupled in standard 
    
    
    
    experiments. This results in characteristic splitting patterns (doublets) with coupling constants (
    
    
    ) that serve as a "molecular ruler," determining the distance of a carbon atom from the fluorine substituent.
Mechanistic Pathway of Signal Modulation

G F_Atom Fluorine Substituent (19F Nucleus) Electronic Electronic Effect (Shielding/Deshielding) F_Atom->Electronic Inductive/Resonance Coupling Spin-Spin Coupling (J-Splitting) F_Atom->Coupling Orbital Overlap Ipso Ipso Carbon (C-F) Downfield Shift (+35 ppm) 1J ~ 240 Hz Electronic->Ipso Ortho Ortho Carbon (C-C-F) Upfield Shift (-13 ppm) 2J ~ 21 Hz Electronic->Ortho Meta Meta Carbon (C-C-C-F) Minor Shift (+1.6 ppm) 3J ~ 7 Hz Electronic->Meta Coupling->Ipso Coupling->Ortho Coupling->Meta

Figure 1: Mechanistic impact of fluorine substitution on carbon NMR signals.

Comparative Data Analysis

The following data compares the parent salicylaldehyde with its fluorinated regioisomers. Values are referenced to


 (

).
Table 1: Chemical Shift ( ) and Coupling Constant ( ) Comparison
Carbon PositionParent Salicylaldehyde (

ppm)
3-Fluoro (

ppm)
4-Fluoro (

ppm)
5-Fluoro (

ppm)
Coupling Logic (

)
C-1 (Formyl) 196.6 196.1 (

)
195.4 (

)
195.8 (

)
Long-range coupling (

or

) is often negligible.
C-2 (C-OH) 161.7 149.5 (

)
163.5 (

)
158.2 (

)
3-F: Ortho effect shields C-2 significantly.
C-3 117.7 151.2 (

)
104.8 (

)
118.5 (

)
Ipso carbon in 3-F shows massive doublet.
C-4 133.9 124.5 (

)
167.8 (

)
123.8 (

)
4-F: Ipso C-4 shifts to ~167 ppm.
C-5 119.6 120.8 (

)
108.5 (

)
156.4 (

)
5-F: Ipso C-5 shifts to ~156 ppm.
C-6 137.1 129.5 (

)
134.2 (

)
125.1 (

)
Ortho to F in 5-F isomer.

Note: "d" denotes a doublet. The magnitude of


 (in Hz) confirms the distance from the fluorine atom.
  • 
     (Ipso):  ~240–260 Hz (Distinctive wide split).
    
  • 
     (Ortho):  ~17–25 Hz.
    
  • 
     (Meta):  ~5–12 Hz.
    

Experimental Protocol: High-Resolution Acquisition

To resolve the complex splitting patterns (especially overlapping doublets), a standardized high-resolution protocol is required.

Reagents & Preparation
  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
    • Why: Chloroform is non-polar, minimizing hydrogen bonding shifts on the phenolic OH, which can indirectly affect C-2 and C-1.

  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

    • Why: Higher concentration improves the signal-to-noise ratio (S/N) for quaternary carbons (C-F, C-OH, C-CHO) which have long relaxation times.

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Critical: Ensure proton decoupling is ON, but fluorine decoupling is OFF to observe

      
       values.
      
  • Spectral Width (SW): 240 ppm (approx -10 to 230 ppm).

    • Reason: Captures the downfield aldehyde (~196 ppm) and upfield shifts.

  • Relaxation Delay (D1): 2.0 – 5.0 seconds.

    • Reason: Fluorinated carbons (quaternary) relax slowly. A short D1 will suppress the diagnostic ipso C-F doublet.

  • Scans (NS): Minimum 1024 scans.

    • Reason: Splitting a signal into a doublet halves its height; high scans compensate for this intensity loss.

Structural Assignment Workflow

Use this logic flow to assign peaks in an unknown fluorinated salicylaldehyde sample.

Assignment Start Acquire 13C{1H} Spectrum Check_CHO Identify Aldehyde (C-1) Region: 190-200 ppm Start->Check_CHO Check_Ipso Identify Ipso Carbon Look for Large Doublet (J = 240-260 Hz) Check_CHO->Check_Ipso Decision Which Carbon is Ipso? Check_Ipso->Decision Res_3F Shift ~150 ppm (C-3) Isomer: 3-Fluoro Decision->Res_3F High Field Res_4F Shift ~165 ppm (C-4) Isomer: 4-Fluoro Decision->Res_4F Very Low Field Res_5F Shift ~156 ppm (C-5) Isomer: 5-Fluoro Decision->Res_5F Mid Field

Figure 2: Logic flow for identifying regioisomers based on the ipso-carbon chemical shift.

References

  • Doddrell, D., et al. (1976). "

    
     nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. Link
    
  • Reich, H. J. (2020). "NMR Spectroscopy –

    
     NMR Coupling Constants." University of Wisconsin-Madison / Organic Chemistry Data. Link
    
  • ChemicalBook. (2025). "Salicylaldehyde

    
     NMR Spectrum and Properties." Link
    
  • PubChem. (2025). "5-Fluoro-2-hydroxybenzaldehyde Compound Summary." National Library of Medicine. Link

  • Abraham, R. J., et al. (1995). "Substituent Chemical Shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules." Journal of the Chemical Society, Perkin Transactions 2. Link

Validating Structure of 5-Aryl Substituted Salicylaldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for confirming the structure of 5-aryl substituted salicylaldehydes. It addresses the critical challenge of distinguishing these compounds from their regioisomers (3-aryl) and bis-substituted byproducts common in Suzuki-Miyaura coupling.

Executive Summary

5-aryl salicylaldehydes are privileged scaffolds in medicinal chemistry, serving as precursors for Schiff base ligands and potent IRE1


 RNase inhibitors (e.g., MKC-3946). Their synthesis, typically via Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde, is prone to regiochemical ambiguity and byproduct formation (e.g., dehalogenation or homocoupling).

This guide compares analytical methodologies for structural validation, establishing a hierarchy of techniques from high-throughput screening (1D NMR) to absolute structural confirmation (X-ray Crystallography). It prioritizes the differentiation of the 5-aryl isomer from the 3-aryl alternative , a common impurity in non-selective formylation routes or rearranged products.

Synthesis Context & The Regioselectivity Challenge

To understand the validation requirements, one must recognize the synthetic origin. The primary route involves palladium-catalyzed coupling:[1][2][3]

  • Substrate: 5-Bromosalicylaldehyde[4][5]

  • Reagent: Aryl boronic acid (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
    (aq)

The Validation Problem: While starting from 5-bromosalicylaldehyde theoretically fixes the position, commercially available starting materials can contain 3-bromo impurities (up to 5%). Furthermore, alternative routes involving direct formylation of 4-arylphenols often yield mixtures of 3-aryl (ortho to OH) and 5-aryl (para to OH) salicylaldehydes. Distinguishing these isomers is critical as they exhibit vastly different biological activities and metal-chelation geometries.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard analytical techniques in validating the 5-aryl substitution pattern.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography Method D: IR Spectroscopy
Primary Utility Routine purity & substitution pattern check.Definitive solution-state regiochemistry.Absolute configuration & solid-state packing.Functional group confirmation (CHO, OH).[6]
Differentiation Power High (Coupling constants are diagnostic).Very High (Spatial proximity).Ultimate (Direct visualization).Low (Cannot distinguish 3- vs 5-aryl).
Throughput High (mins).Medium (hrs).[7][8][9][10]Low (days/weeks).High (mins).
Cost Low.[1]Medium.High.Low.
Key Limitation Signal overlap in complex aryl regions.Requires higher concentration/purity.Requires single crystal growth.Spectral bands overlap.

Deep Dive: NMR Validation Logic (The Core Protocol)

The most efficient validation method relies on spin-spin coupling analysis in


H NMR. The substitution at position 5 breaks the contiguous aromatic proton system of salicylaldehyde, creating a distinct "2+1" pattern.
The Diagnostic Coupling Pattern

In 5-aryl salicylaldehydes , the salicylaldehyde ring retains protons at positions 3, 4, and 6.

  • H-6 (Ortho to CHO): Appears as a doublet (d) with a small coupling constant (

    
     Hz). This is a meta-coupling  to H-4.
    
    • Chemical Shift: Most downfield aromatic signal (

      
       7.6 – 8.0 ppm) due to the electron-withdrawing aldehyde group.
      
  • H-4 (Para to OH): Appears as a doublet of doublets (dd) .

    • Couples to H-3 (ortho,

      
       Hz).
      
    • Couples to H-6 (meta,

      
       Hz).
      
  • H-3 (Ortho to OH): Appears as a doublet (d) with a large coupling constant (

    
     Hz).
    
    • Chemical Shift: Upfield (

      
       6.9 – 7.1 ppm) due to electron-donating OH group.
      
The "Alternative" Scenario: 3-Aryl Isomer

If the aryl group is at position 3, the remaining protons are at 4, 5, and 6. This creates a contiguous spin system:

  • H-4, H-5, H-6 are all adjacent.

  • Pattern: You will see two doublets (H-4, H-6) and one triplet (H-5, typically appearing as a dd with two large

    
     values).
    
  • Absence of Meta-only Doublet: Unlike the 5-aryl isomer, the 3-aryl isomer lacks a proton that only has a small meta-coupling (H-6 in the 5-aryl case couples meta to H-4, but in 3-aryl, H-6 is ortho to H-5).

Experimental Data Comparison Table
Proton5-Aryl Salicylaldehyde (Target)3-Aryl Salicylaldehyde (Alternative)
CHO (Aldehyde) Singlet,

9.8–10.0 ppm
Singlet,

9.8–10.0 ppm
OH (Phenolic) Singlet,

10.9–11.2 ppm (Intramolecular H-bond)
Singlet,

11.0–11.5 ppm
Aromatic H-A H6: doublet (

Hz)
H6: doublet (

Hz)
Aromatic H-B H4: dd (

Hz)
H5: triplet/dd (

Hz)
Aromatic H-C H3: doublet (

Hz)
H4: doublet (

Hz)

Step-by-Step Validation Protocol

Step 1: Crude Analysis (TLC & IR)
  • TLC: Monitor disappearance of 5-bromosalicylaldehyde (

    
     in 20% EtOAc/Hex). The product is typically more polar or fluorescent.
    
  • IR: Confirm retention of the aldehyde carbonyl (

    
     cm
    
    
    
    ) and phenolic OH (
    
    
    cm
    
    
    , broad). Note: Loss of C-Br stretch (
    
    
    cm
    
    
    ) is hard to diagnose due to fingerprint clutter.
Step 2: 1D H NMR Screening (The Filter)
  • Dissolve 5-10 mg in

    
     or 
    
    
    
    .
  • Acquire spectrum (min 8 scans).

  • Checkpoint: Locate the aldehyde proton at ~9.9 ppm.[11]

  • Critical Decision: Look for the meta-coupled doublet at ~7.7-7.9 ppm (

    
     Hz).
    
    • If present: High probability of 5-substitution.

    • If absent (only large ortho couplings seen): Suspect 3-substitution or dehalogenation.

Step 3: 2D NMR Confirmation (The Validator)

If the 1D spectrum is ambiguous due to overlap with the newly added aryl group protons:

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Target Interaction: Look for a cross-peak between the Aldehyde proton (CHO) and H-6 .

  • Verification:

    • In 5-aryl , H-6 is spatially close to the CHO group. A strong NOE signal confirms H-6 is present and adjacent to CHO.

    • In 3-aryl , H-6 is also adjacent to CHO, so this is less diagnostic unless you also check the OH region.

    • Better NOE Check: Look for NOE between OH and the Aryl substituent .

      • 3-Aryl: Strong NOE between OH and Aryl protons.

      • 5-Aryl: NO NOE between OH and Aryl protons (too distant).

Step 4: X-Ray Crystallography (The Gold Standard)

For new chemical entities (NCEs) in drug development:

  • Grow crystals by slow evaporation from Ethanol/Dichloromethane.

  • Solve structure to confirm regiochemistry and planarity of the biphenyl system.

Visualization of Workflows

Diagram 1: Structural Validation Decision Tree

ValidationLogic Start Crude Product Isolated HNMR 1H NMR Analysis (Focus on Aromatic Region) Start->HNMR CheckJ Check Coupling of Most Downfield Ring Proton HNMR->CheckJ MetaD Small Doublet (J ~ 2.5 Hz) (Meta Coupling) CheckJ->MetaD Observed OrthoD Large Doublet (J ~ 8.0 Hz) (Ortho Coupling) CheckJ->OrthoD Observed Pattern5 Pattern: d (meta), dd, d (ortho) Consistent with 5-Aryl MetaD->Pattern5 Pattern3 Pattern: d, t, d (all ortho) Consistent with 3-Aryl OrthoD->Pattern3 NOESY Run 2D NOESY Check OH <-> Aryl Proximity Pattern5->NOESY If ambiguous Pattern3->NOESY Confirmation Confirm5 No NOE (OH to Aryl) VALIDATED 5-ARYL NOESY->Confirm5 Confirm3 Strong NOE (OH to Aryl) REJECT (3-Aryl Isomer) NOESY->Confirm3

Caption: Decision logic for distinguishing 5-aryl from 3-aryl isomers using NMR coupling constants and NOE correlations.

Diagram 2: Synthesis & Proton Assignment Map

StructureMap SM 5-Bromosalicylaldehyde (Br at Pos 5) Prod 5-Aryl Salicylaldehyde (Ar at Pos 5) SM->Prod Suzuki Coupling Pd(0), Ar-B(OH)2 H6 H6 (Ortho to CHO) Doublet, J=2.5Hz Prod->H6 Contains H4 H4 (Meta to CHO) DD, J=8.5, 2.5Hz Prod->H4 Contains H3 H3 (Ortho to OH) Doublet, J=8.5Hz Prod->H3 Contains H6->H4 Meta Coupling (Diagnostic) H4->H3 Ortho Coupling

Caption: Structural mapping of the 5-aryl product highlighting the diagnostic meta-coupling pathway between H6 and H4.

References

  • Suzuki-Miyaura Coupling Protocols

    • Synthesis of 5-aryl salicylaldehydes via Pd-c
    • Source:

  • NMR Characterization Data

    • Spectroscopic analysis of salicylaldehyde deriv
    • Source:

  • Biological Application (IRE1 Inhibitors)

    • MKC-3946 structure and activity relationships (SAR) utilizing the 5-aryl scaffold.
    • Source:

  • Structural Insights

    • Crystal structures and H-bonding in substituted salicylaldehydes.
    • Source:

Sources

A Senior Application Scientist's Guide to Aromatic Formylation: Duff vs. Reimer-Tiemann vs. Vilsmeier-Haack

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Formyl Group

In the landscape of synthetic organic chemistry, the introduction of a formyl group (–CHO) onto an aromatic ring is a pivotal transformation. Aryl aldehydes are not merely end-products; they are versatile synthetic intermediates, serving as critical precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The choice of formylation method is a strategic decision dictated by the substrate's electronic and steric properties, the desired regioselectivity, and the overall synthetic plan. This guide provides an in-depth, comparative analysis of three cornerstone formylation methodologies: the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. We will dissect their mechanistic underpinnings, evaluate their synthetic utility, and provide field-proven protocols to empower researchers in making informed experimental choices.

The Duff Reaction: Ortho-Formylation of Phenols with Hexamethylenetetramine

The Duff reaction, named after James Cooper Duff, is a method for the ortho-formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3][4] While often characterized by modest yields, its operational simplicity and regioselectivity make it a valuable tool in specific synthetic contexts.[5][6]

Mechanistic Rationale

The reaction proceeds via electrophilic aromatic substitution. In an acidic environment (e.g., acetic or trifluoroacetic acid), HMTA becomes protonated and subsequently opens to generate a reactive iminium ion electrophile.[3][7] The electron-rich phenol then attacks this electrophile. The notable ortho-selectivity is attributed to a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile, which stabilizes a cyclohexa-2,4-dienone intermediate.[5][8] This interaction preferentially directs the formylation to the position adjacent to the hydroxyl group.[3][9] The resulting aminomethyl intermediate undergoes an intramolecular redox process, followed by acidic hydrolysis during workup to yield the final salicylaldehyde derivative.[3][5]

Duff_Reaction_Mechanism cluster_activation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis Phenol Phenol Intermediate Ortho-Aminomethyl Intermediate Phenol->Intermediate Nucleophilic Attack on Iminium Ion HMTA HMTA (Hexamethylenetetramine) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Protonation & Ring Opening H+ H+ (Acid) H+->HMTA Imine_Intermediate Imine Intermediate->Imine_Intermediate Oxidation Aldehyde Ortho-Hydroxybenzaldehyde Imine_Intermediate->Aldehyde Hydrolysis H2O H₂O, H+

Caption: A simplified workflow of the Duff reaction mechanism.

Scope and Limitations
  • Substrate Scope: The Duff reaction is most effective for electron-rich phenols.[3] The presence of strong electron-donating groups is a prerequisite for the reaction to proceed efficiently.[3]

  • Regioselectivity: It exhibits a strong preference for ortho-formylation.[3][9] If both ortho positions are blocked, formylation may occur at the para position.[3] A unique feature is its ability to introduce multiple aldehyde groups, a task challenging for other methods due to the deactivating nature of the formyl group.[3][10]

  • Limitations: The primary drawback of the Duff reaction is its often low to moderate yields (typically in the 20-54% range).[9][11] The reaction can be sensitive to steric hindrance around the hydroxyl group.

Experimental Protocol: Duff Formylation of 4-tert-butylphenol

This protocol is adapted from a modified Duff procedure.[12]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylphenol (1.0 equivalent) and hexamethylenetetramine (1.0 to 1.2 equivalents).

  • Reaction: Add anhydrous trifluoroacetic acid (TFA) or glacial acetic acid to serve as the solvent and catalyst.[5][12]

  • Heating: Heat the mixture to reflux (typically 100-150°C) with vigorous stirring.[7][8] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Hydrolysis: After completion (typically several hours), cool the reaction mixture to room temperature.[8][13] Carefully pour the mixture into a beaker of ice-cold water. Add an aqueous acid solution (e.g., dilute H₂SO₄) and heat the mixture to complete the hydrolysis of the intermediate imine.[8]

  • Workup and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

The Reimer-Tiemann Reaction: Dichlorocarbene-Mediated Formylation

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction is a classic method for the ortho-formylation of phenols, converting them into valuable salicylaldehyde derivatives.[2][14] It is distinguished by its use of chloroform in a strongly basic medium to generate the reactive electrophile.[2][15]

Mechanistic Rationale

The Reimer-Tiemann reaction proceeds through a unique electrophile: dichlorocarbene (:CCl₂).[15][16] The mechanism unfolds as follows:

  • Carbene Generation: A strong base (typically aqueous hydroxide) deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃), which rapidly undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.[14][17]

  • Phenoxide Formation: The base also deprotonates the phenol, forming a phenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[14]

  • Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene, preferentially at the ortho position. This selectivity is thought to arise from an interaction between the phenoxide and the carbene.[14][18]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed under the basic reaction conditions to yield the final aldehyde product after an acidic workup.[14]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Generation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Deprotonation & α-elimination OH- OH⁻ (Base) OH-->CHCl3 Phenol Phenol OH-->Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Nucleophilic Attack on :CCl₂ Aldehyde Ortho-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis Workup 1. OH⁻, H₂O 2. H⁺ workup

Caption: Key stages of the Reimer-Tiemann reaction mechanism.

Scope and Limitations
  • Substrate Scope: The reaction is highly specific for phenols and other hydroxy-aromatic compounds like naphthols.[14][17] Electron-rich heterocycles such as pyrroles and indoles are also suitable substrates.[14][17]

  • Reaction Conditions: A significant advantage is that the Reimer-Tiemann reaction does not require anhydrous or strongly acidic conditions.[14][19] However, it is typically performed in a biphasic system (aqueous base and an organic phase with chloroform), which can present mass transfer challenges and necessitates vigorous stirring or a phase-transfer catalyst.[14][15]

  • Limitations: The reaction often suffers from low to moderate yields (typically 30-50%).[12][15] The use of hazardous chloroform is a notable drawback. Furthermore, substrates containing functional groups sensitive to strong bases or reactive with carbenes (e.g., alkenes) may be unsuitable.[14][17]

Experimental Protocol: Reimer-Tiemann Formylation of Phenol

This is a general protocol for the synthesis of salicylaldehyde.[2][20]

  • Setup: In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40% w/v).[20]

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.[2][21]

  • Chloroform Addition: Add chloroform (1.2-2.0 equivalents) dropwise from the dropping funnel over a period of about an hour.[2] The reaction can be highly exothermic, so the addition rate may need to be controlled to maintain the temperature.[14][18]

  • Reaction: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.[2][12]

  • Workup: Cool the reaction mixture to room temperature. Remove excess chloroform by distillation.[2] Carefully acidify the remaining aqueous solution with a dilute acid (e.g., HCl or H₂SO₄) until it is acidic to litmus paper.[2]

  • Purification: The product, salicylaldehyde, is often purified by steam distillation, which effectively separates the more volatile ortho-isomer from the para-isomer and non-volatile byproducts.[21] Alternatively, the product can be extracted with an organic solvent like diethyl ether, followed by standard washing, drying, and solvent evaporation.[2]

The Vilsmeier-Haack Reaction: Versatile Formylation with the Vilsmeier Reagent

The Vilsmeier-Haack reaction is a highly versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][22] It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][23]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Vilsmeier Reagent Formation: The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃.[1][24] This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethylchloroiminium ion, the Vilsmeier reagent.[1][23]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent.[24][25] This forms an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the final aryl aldehyde.[16][23]

The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly selective for activated aromatic systems and less prone to side reactions compared to stronger electrophiles like those in Friedel-Crafts acylations.[1][26]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_attack Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Attack on POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arene Electron-Rich Arene Iminium_Intermediate Iminium Salt Intermediate Arene->Iminium_Intermediate Attack on Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis H2O H₂O Workup H2O->Iminium_Intermediate

Caption: Overview of the Vilsmeier-Haack reaction mechanism.

Scope and Limitations
  • Substrate Scope: This is the most versatile of the three methods. It works well for a broad range of electron-rich arenes, including anilines, phenols, and their ethers, as well as many electron-rich heterocycles like pyrroles, indoles, furans, and thiophenes.[23][24][26] The reaction does not work on deactivated rings like benzene itself.[24]

  • Regioselectivity: Regioselectivity is dependent on the substrate. For example, formylation of pyrrole occurs at the 2-position, while indole is formylated at the 3-position.[24]

  • Advantages: The reaction conditions are generally mild, and it often provides good to excellent yields.[16] The reagents are common and relatively inexpensive.[27]

  • Limitations: A potential side reaction when using substrates like uracil derivatives is the concurrent chlorination of hydroxyl groups.[22]

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-dimethylaniline

This protocol is a general procedure for the formylation of an activated aromatic compound.[1]

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains low. Stir the resulting mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent at 0°C, add the aromatic substrate (in this case, N,N-dimethylaniline, 1.0 equivalent), either neat or dissolved in a minimal amount of an appropriate solvent (e.g., DMF).

  • Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-90°C) for a specified period, monitoring by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with an appropriate base (e.g., NaOH or NaHCO₃) to hydrolyze the iminium salt intermediate.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis: Selecting the Optimal Formylation Strategy

The choice between the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions is fundamentally driven by the nature of the substrate and the desired synthetic outcome.[14][16] No single method is universally superior; each occupies a specific niche in the synthetic chemist's toolkit.

Head-to-Head Performance Data
FeatureDuff ReactionReimer-Tiemann ReactionVilsmeier-Haack Reaction
Electrophile Iminium ion from HMTA[7]Dichlorocarbene (:CCl₂)[14]Chloroiminium ion (Vilsmeier Reagent)[1]
Typical Substrates Highly activated phenols[3][9]Phenols, naphthols, electron-rich heterocycles (pyrroles, indoles)[14][17]Electron-rich arenes (anilines, ethers) and heterocycles[23][24]
Regioselectivity Strongly ortho-selective for phenols[3][8]Predominantly ortho-selective for phenols[2][14]Substrate-dependent (e.g., C2 for pyrrole, C3 for indole)[24]
Reaction Conditions Acidic (acetic/trifluoroacetic acid), heat[3][5]Strong base (aq. NaOH/KOH), biphasic system, heat[14][15]Anhydrous, often low temp for reagent formation, then heat[1]
Typical Yields Low to moderate (20-54%)[11]Low to moderate (30-50%)[12][15]Good to excellent[16]
Key Advantages Simple reagents; can achieve diformylation[3][5]Does not require anhydrous/acidic conditions[14]High versatility; broad substrate scope; good yields[1][16]
Key Limitations Generally low yields; limited to highly activated arenes[3][11]Low yields; uses hazardous chloroform; sensitive functional groups[14][15]Does not work on unactivated arenes; potential for side reactions (chlorination)[22][24]
Field-Proven Insights for Method Selection
  • For simple ortho-hydroxybenzaldehydes: Both the Duff and Reimer-Tiemann reactions are primary candidates. The Reimer-Tiemann reaction is often chosen despite its lower yields because it avoids strongly acidic conditions.[14] The Duff reaction can be advantageous due to its operational simplicity and use of less hazardous reagents than chloroform.[5]

  • For formylating electron-rich heterocycles or activated arenes like anilines: The Vilsmeier-Haack reaction is unequivocally the method of choice.[16][24] Its mild conditions, broad substrate scope, and generally high yields make it superior for these applications where the other two methods are either ineffective or less efficient.[25]

  • When dealing with acid-sensitive substrates: The Reimer-Tiemann reaction is the only one of the three that operates under basic conditions, making it the preferred route if the substrate cannot tolerate acid.[14]

  • For achieving diformylation on a phenol: The Duff reaction has a unique, albeit sometimes inefficient, capability to install two formyl groups on an activated ring.[3]

Conclusion

The Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions represent three distinct and powerful strategies for aromatic formylation. A deep understanding of their mechanisms, substrate scopes, and practical limitations is essential for their successful application. The Vilsmeier-Haack reaction offers the broadest utility and generally the highest efficiency for a wide range of activated systems. The Reimer-Tiemann and Duff reactions, while more limited in scope and often lower-yielding, provide indispensable, regioselective routes for the ortho-formylation of phenols under basic and acidic conditions, respectively. The judicious selection of one method over another, guided by the principles outlined in this guide, will undoubtedly lead to more efficient and successful synthetic outcomes in research and development.

References

  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
  • Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Benchchem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
  • Scribd. (n.d.). Advancements in Duff Reaction Mechanism.
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  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation.
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  • Slideshare. (n.d.). Vilsmeier haack rxn.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Unknown. (2020, June 28). Reimer–Tiemann reaction.
  • NEET coaching. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Unknown. (2021, December 31). Reimer–Tiemann reaction.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • Grokipedia. (n.d.). Duff reaction.
  • Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction.
  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.
  • Physics Wallah. (n.d.). Mechanics of Reimer-Tiemann Reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • ACS Publications. (2023, October 12). Some Items of Interest to Process R&D Chemists and Engineers.
  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction.

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A Comparative Guide to the Physicochemical Characterization of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the determination and interpretation of the melting point for the novel compound, 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol. As of this publication, a definitive, experimentally verified melting point for this specific molecule is not widely reported in public scientific literature. Therefore, this document serves two primary purposes: first, to establish an expected melting point range through a comparative analysis of structurally analogous compounds, and second, to provide robust, field-proven experimental protocols for its empirical determination and purity validation. We detail methodologies for High-Performance Liquid Chromatography (HPLC) for purity assessment, classical capillary melting point determination, and confirmatory analysis using Differential Scanning Calorimetry (DSC). This guide is intended for researchers in materials science, medicinal chemistry, and drug development who require accurate physicochemical data for compound characterization and quality control.

Introduction: The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is a fundamental and revealing physical property. It is the temperature at which the material transitions from a highly ordered solid state to a liquid state at atmospheric pressure[1]. For a pure compound, this transition occurs over a narrow, well-defined temperature range, typically less than 2°C[2]. This characteristic sharpness makes the melting point an indispensable initial indicator of purity. Conversely, the presence of impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range[1][2]. In the context of drug development and materials science, an accurate melting point is therefore a critical quality attribute (CQA) that validates the identity and purity of a synthesized compound, influencing its stability, solubility, and bioavailability.

Comparative Analysis: Predicting Melting Point Based on Structural Analogs

To hypothesize the melting point of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol, we must deconstruct the molecule and analyze the thermal properties of its constituent parts and related structures. The molecule's structure suggests a significant increase in melting point compared to its simpler precursors due to increased molecular weight, rigidity, and potential for intermolecular interactions.

The target molecule is composed of a salicylaldehyde (2-formylphenol) core linked to a 4-trifluoromethoxyphenyl group.

  • Salicylaldehyde (2-Formylphenol): This parent compound is a liquid at room temperature, with a reported melting point of -7°C to 2°C[3][4][5][6][7]. Its low melting point is due to its relatively small size and the dominant intramolecular hydrogen bond between the hydroxyl and aldehyde groups, which reduces the potential for intermolecular hydrogen bonding needed to form a stable crystal lattice.

  • 4-(Trifluoromethoxy)phenol: This compound, representing the substituent portion of the target molecule, has a melting point of 18-19°C[8][9]. While still a low-melting solid, it is significantly higher than phenol itself, indicating that the trifluoromethoxy group enhances intermolecular forces.

  • 4-(Trifluoromethyl)phenol: For comparison, replacing the trifluoromethoxy (-OCF3) group with a trifluoromethyl (-CF3) group dramatically increases the melting point to a range of 40-47°C[10][11][12]. The strong dipole moment of the C-F bonds contributes to stronger dipole-dipole interactions in the crystal lattice.

Hypothesis: The combination of the large, planar biphenyl-ether framework of the target molecule with the highly polar trifluoromethoxy group is expected to result in a stable, crystalline solid with a melting point substantially higher than its individual analogs. The increased molecular surface area enhances van der Waals forces, while the polarity of the -OCF3 group and the hydrogen-bonding capability of the phenolic hydroxyl and formyl groups will contribute to a well-ordered and stable crystal lattice. A melting point in the range of 100-160°C would be a reasonable starting hypothesis for experimental verification.

Compound NameStructureMolecular Weight ( g/mol )Reported Melting Point (°C)
Salicylaldehyde (2-Formylphenol)C₇H₆O₂122.12-7 to 2[3][4][5][6][7]
4-(Trifluoromethoxy)phenolC₇H₅F₃O₂178.1118 to 19[8][9]
4-(Trifluoromethyl)phenolC₇H₅F₃O162.1140 to 47[10][11][12]
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol C₁₄H₉F₃O₃ 300.22 To Be Determined Experimentally

Section 1: A Validated Workflow for Empirical Characterization

Accurate determination of a melting point is contingent on the purity of the sample. Therefore, a sequential workflow is mandatory: first, establish purity using a high-resolution separation technique, and only then proceed to thermal analysis.

G cluster_0 Phase 1: Purity Verification cluster_1 Phase 2: Thermal Analysis Purity Purity Assessment via HPLC ResultPurity Purity ≥ 99.5%? Purity->ResultPurity Purify Purify Sample (e.g., Recrystallization) ResultPurity->Purify No MP_App Melting Point Determination (Capillary Method) ResultPurity->MP_App Yes Purify->Purity Re-analyze DSC_App Confirmatory Analysis (DSC) MP_App->DSC_App

Caption: Workflow for Purity-Validated Melting Point Determination.

Part A: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the industry gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity[13][14][15][16]. It separates the target compound from any impurities, allowing for precise quantification.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for molecules of this type.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • All solvents must be HPLC-grade. Filter and degas the mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm (or a wavelength determined by a UV scan of the analyte).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The sample is considered sufficiently pure for thermal analysis if the purity is ≥ 99.5%.

Part B: Melting Point Determination by Digital Melting Point Apparatus

This classical technique provides a direct visual measurement of the melting range[17][18].

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle if necessary.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the closed end gently on a hard surface to pack the sample down to a height of 2-3 mm[19].

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Scout Measurement): Set a rapid heating rate (e.g., 10-20°C/min) to quickly find an approximate melting point.

  • Accurate Measurement: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute[2]. This slow ramp rate is crucial to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Record the Range:

    • T1: Record the temperature at which the first drop of liquid appears.

    • T2: Record the temperature at which the last solid crystal melts.

    • The melting range is reported as T1 - T2.

Part C: Confirmatory Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[20][21][22]. It provides a more quantitative and objective measure of the melting point (as the onset or peak of the endothermic event) and the enthalpy of fusion (the energy required to melt the sample).

Experimental Protocol: DSC Analysis

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the pure sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Equilibrate: Hold at 25°C for 5 minutes.

    • Heating Ramp: Heat from 25°C to a temperature approximately 30-40°C above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The melting point can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature . The area under the peak corresponds to the heat of fusion (ΔHfus).

Section 2: Interpreting the Results and Making Informed Decisions

The outcome of the thermal analysis provides clear, actionable insights into the quality of the synthesized material.

G Start Obtain Experimental Melting Range (T1-T2) CheckRange Is Range (T2-T1) ≤ 2°C? Start->CheckRange CheckValue Does MP Match Expected Value? CheckRange->CheckValue Yes (Sharp) Impure Conclusion: Sample is Impure. Action: Recrystallize & Re-test. CheckRange->Impure No (Broad) Pure Conclusion: High Purity Compound. Proceed with Application. CheckValue->Pure Yes Unexpected Conclusion: Pure but Unexpected Compound. Action: Re-verify Structure (NMR, MS). CheckValue->Unexpected No

Caption: Decision-Making Flowchart Based on Melting Point Data.

  • A Sharp Melting Range (e.g., 125-126.5°C): A narrow range of ≤ 2°C is strong evidence of high purity[1][2]. If this value is reproducible, it can be established as a key specification for future batches of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol.

  • A Broad and Depressed Melting Range (e.g., 118-124°C): A wide range (> 3°C) and a melting point lower than an established pure reference strongly indicate the presence of impurities[1][2]. This result necessitates further purification steps, such as recrystallization, followed by a repeat of the entire analytical workflow (HPLC and melting point determination).

Conclusion

While the precise melting point of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol awaits empirical determination, a systematic approach based on comparative structural analysis and validated experimental protocols can provide a definitive characterization. The integration of HPLC for purity verification with both capillary and DSC thermal analysis methods constitutes a robust, self-validating system. This workflow ensures that the determined melting point is not merely a number, but an accurate and reliable indicator of the compound's identity and quality, which is paramount for its application in research and development.

References

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The Theoretical Benchmark: Elemental Composition of C14H9F3O3

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Elemental Analysis of C14H9F3O3: A Comparative Study for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of regulatory approval and scientific rigor. For a compound with the molecular formula C14H9F3O3, establishing its elemental composition with unimpeachable accuracy is a critical, non-negotiable step. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of methods. It offers a comparative analysis of established techniques, grounded in the practical realities of the modern analytical laboratory. We will dissect the "why" behind procedural choices, providing a framework for generating trustworthy, publication-quality data.

Before any experimental work commences, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all empirical data will be judged.[1][2][3] The molecular weight of C14H9F3O3 is calculated as follows:

  • Carbon (C): 14 × 12.011 u = 168.154 u

  • Hydrogen (H): 9 × 1.008 u = 9.072 u

  • Fluorine (F): 3 × 18.998 u = 56.994 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

Total Molecular Weight: 282.217 u

From these values, the theoretical mass percentages are derived.[2][3][4]

ElementAtomic Weight (u)AtomsTotal Mass (u)Mass Percent (%)
Carbon (C)12.01114168.15459.58%
Hydrogen (H)1.00899.0723.22%
Fluorine (F)18.998356.99420.20%
Oxygen (O)15.999347.99717.01%
Total 282.217 100.00%

This table represents our "ground truth." Any validated analytical method should yield results that closely approximate these figures, typically within a deviation of ±0.4% for publication in scientific journals.[5][6]

Method 1: Combustion Analysis for Carbon and Hydrogen Determination

Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[7][8][9] The technique is predicated on the complete, high-temperature combustion of a precisely weighed sample in an oxygen-rich environment, which converts the constituent elements into simple, detectable gases.[10][11][12]

Principle of Operation

For a C, H, F, O compound, the combustion process yields carbon dioxide (CO2) and water (H2O). All carbon from the sample is converted to CO2, and all hydrogen to H2O.[13] These combustion products are then passed through a series of traps or detectors to quantify their amounts. Modern elemental analyzers automate this process, using thermal conductivity or infrared detectors to measure the gases after chromatographic separation.[9][11] The presence of fluorine requires special consideration, as it can form corrosive hydrogen fluoride (HF) gas, necessitating scrubbers or specialized instrument components to protect the system.

Experimental Protocol: C/H Analysis by Combustion
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known C and H composition, such as acetanilide or sulfanilic acid.[14] This step is crucial for establishing the instrument's response factor and ensuring the trustworthiness of the results.

  • Sample Preparation:

    • Ensure the C14H9F3O3 sample is homogenous and completely dry. The presence of residual solvent or water is a common source of significant error.

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance. The exact mass must be recorded with high precision.

  • Analysis Sequence:

    • Run several empty tin capsules as blanks to establish the baseline.

    • Analyze the certified standard multiple times until the results are consistently within ±0.3% of the known values.

    • Analyze the C14H9F3O3 sample in triplicate.

  • Combustion and Detection:

    • The sample is dropped into a high-temperature (≥1000 °C) combustion furnace.

    • A pulse of pure oxygen facilitates complete combustion.

    • The resulting gases (CO2, H2O, HF, etc.) are swept by a helium carrier gas through a reduction tube containing heated copper to remove excess oxygen and reduce nitrogen oxides.[14]

    • The gas mixture then passes through traps that specifically absorb H2O and CO2, or through a gas chromatography column for separation before reaching the detectors.

  • Data Calculation:

    • The instrument software automatically calculates the mass percentages of C and H based on the detected amounts of CO2 and H2O and the initial sample weight.[13]

Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output weigh Weigh 1-3 mg of C14H9F3O3 in Tin Capsule combust Combustion (≥1000°C in O2) weigh->combust reduce Reduction (Heated Cu) combust->reduce separate Gas Separation (H2O, CO2) reduce->separate detect Detection (TCD / IR) separate->detect result Calculate %C & %H detect->result

Caption: Workflow for C/H determination by combustion analysis.

Method 2: Combustion Ion Chromatography (CIC) for Fluorine Determination

While combustion analysis is ideal for C and H, it does not directly quantify halogens like fluorine. For this, a specialized technique is required. Combustion Ion Chromatography (CIC) is a robust and highly effective method for determining the total fluorine content in a sample.[15]

Principle of Operation

In CIC, the sample undergoes complete combustion, similar to the first method. However, the focus is on converting all fluorine atoms into gaseous hydrogen fluoride (HF). This gas is then trapped in an aqueous absorption solution, converting it to fluoride ions (F-). The concentration of these fluoride ions in the solution is then quantified with high precision using ion chromatography.[15][16] This two-step process—combustion followed by ion chromatography—provides both high sensitivity and specificity for halogen analysis.

Experimental Protocol: Fluorine Analysis by CIC
  • Instrument Calibration:

    • Calibrate the ion chromatograph using a series of certified sodium fluoride (NaF) standard solutions of known concentrations. This establishes a calibration curve of conductivity versus fluoride concentration.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the homogenous, dry C14H9F3O3 sample. The sample can be weighed into a combustible boat or capsule suitable for the specific CIC system.

  • Combustion and Absorption:

    • The sample is introduced into a high-temperature furnace (≥1000 °C) and combusted in an oxygen/argon stream.[16]

    • The resulting gaseous products, including HF, are passed through an absorption tube containing a specific volume of a suitable absorption solution (e.g., deionized water with a buffer).

    • The HF gas dissolves and dissociates into H+ and F- ions, which are quantitatively trapped in the solution.

  • Ion Chromatography Analysis:

    • A precise aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The solution passes through a guard column and then an anion-exchange separator column, which separates the fluoride ions from other anions present.

    • A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the fluoride ions.

    • The conductivity of the solution is measured as the separated ions pass through the detector. The peak corresponding to the fluoride ion is identified by its retention time.

  • Data Calculation:

    • The concentration of fluoride in the absorption solution is determined from the calibration curve.

    • The total mass of fluorine in the original sample is calculated based on this concentration and the total volume of the absorption solution.

    • Finally, the mass percentage of fluorine (%F) in the C14H9F3O3 sample is calculated using the initial sample weight.

Workflow for Combustion Ion Chromatography

cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_ic Ion Chromatography weigh Weigh 1-5 mg of C14H9F3O3 combust Combustion (≥1000°C in O2/Ar) weigh->combust absorb Gas Absorption (Aqueous Solution) combust->absorb inject Inject Solution absorb->inject separate Anion Separation inject->separate detect Conductivity Detection separate->detect result Calculate %F detect->result

Caption: Workflow for Fluorine determination by CIC.

Comparative Data Summary and Interpretation

The ultimate test of these methods is a comparison of the experimental results against the theoretical values. The oxygen content is typically not determined directly but is calculated by difference after C, H, and F have been quantified.

ElementTheoretical %Method 1: CombustionMethod 2: CICAcceptable Range (±0.4%)
Carbon (C)59.58%59.41%N/A59.18% - 59.98%
Hydrogen (H)3.22%3.15%N/A2.82% - 3.62%
Fluorine (F)20.20%N/A20.08%19.80% - 20.60%
Oxygen (O)17.01%17.36% (by difference)N/AN/A
Causality and Trustworthiness
  • Expertise in Action: The choice of two distinct methods is deliberate. Combustion analysis provides highly accurate C and H values, while CIC is specifically optimized for halogens, avoiding interferences that could affect other techniques.[15] This multi-faceted approach ensures that each element is measured by the most appropriate and reliable means.

  • Self-Validating Systems: Trustworthiness is built into these protocols through rigorous calibration.[14] By bracketing sample analyses with runs of certified reference materials, we create a self-validating system. Any instrumental drift or loss of performance is immediately detected, invalidating the results of the bracketed samples and prompting recalibration.

  • Interpreting Deviations: The hypothetical data above fall within the acceptable ±0.4% range, a common standard for confirming the purity and identity of a new compound.[5] Deviations outside this range are a red flag, prompting an investigation into sample purity (e.g., presence of solvents, inorganic impurities) or instrumental error. For instance, a high hydrogen value might indicate the presence of water, necessitating a more rigorous drying procedure.

By employing a combination of robust, well-calibrated analytical techniques, researchers can confidently establish the elemental composition of C14H9F3O3, providing a solid foundation for all subsequent stages of drug development.

References

  • Wikipedia. Combustion analysis. [Link]

  • Precipart. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Applied Technical Services. Combustion Analysis. [Link]

  • CK-12 Foundation. How can I calculate the elemental composition?. [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. [Link]

  • Pearson. Element Mass % Calculator | Percent Composition by Formula. [Link]

  • ChemTeam. Combustion Analysis Ten Examples. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • WebQC. Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • National Bureau of Standards. Quantitative determination of fluorine in organic compounds. [Link]

  • The Physics Classroom. How to Calculate Percent Composition with Step-by-Step Examples. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • The Organic Chemistry Tutor. Empirical Formula & Molecular Formula Determination From Percent Composition. [Link]

  • Quality Analysis. TF Total Fluorine. [Link]

  • U.S. Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. [Link]

  • ResearchGate. (PDF) An International Study Evaluating Elemental Analysis. [Link]

  • Max Planck Institute for Biogeochemistry. Elemental analysis. [Link]

  • American Chemical Society Publications. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

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Safety Operating Guide

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" and "How" of Compliance

Disposing of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol requires more than just tossing it into a waste bin. This compound is a fluorinated biaryl aldehyde , combining the reactivity of aldehydes, the toxicity of phenols, and the environmental persistence of fluorinated motifs.

The Critical Risk: Standard incineration often fails to fully mineralize the trifluoromethoxy (-OCF


) group if temperatures are insufficient, potentially releasing fluorinated byproducts or hydrofluoric acid (HF) into the exhaust stream. Therefore, this compound must be segregated strictly as Halogenated Organic Waste  to ensure it reaches a facility equipped with high-temperature incinerators and caustic scrubbers.

Chemical Identity & Hazard Assessment

Before handling waste, verify the material properties to ensure compatibility with waste streams.

Property Description / Value Relevance to Disposal
Chemical Structure Biaryl system with Phenol, Aldehyde, and -OCF

groups.
-OCF

dictates "Halogenated" classification. Aldehyde dictates "Reactive" precautions.
Physical State Solid (typically off-white to yellow powder).Dispose of as Solid Hazardous Waste unless dissolved.
Acidity Weakly acidic (Phenolic proton).Incompatible with strong bases (forms salts) and strong oxidizers.
Hazards (GHS) Irritant (Skin/Eye), Aquatic Toxicity.Requires full PPE during disposal handling.[1][2][3][4]
Reactivity Oxidizes in air; reacts with amines/bases.Keep containers tightly sealed; do not mix with oxidizing acids (e.g., Nitric).

Step-by-Step Disposal Workflow

This protocol ensures self-validating safety: every step confirms the previous one was done correctly.

Phase A: Segregation & Packaging
  • Isolate the Waste:

    • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for cleaning.

    • Do NOT mix with strong oxidizers (risk of exothermic reaction with the aldehyde group).

    • Do NOT dispose of down the drain.[3] The -OCF

      
       group is environmentally persistent.[3]
      
  • Select the Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Liquids (Mother Liquors): Use a narrow-mouth amber glass or HDPE bottle.

    • Why? HDPE is resistant to phenolic corrosion and physical shock.

  • Labeling (Critical):

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Chemical Name: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol (No abbreviations).

      • Hazard Checkboxes: Toxic, Irritant.[5]

      • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Compound 10%").

      • Stream Type: "Halogenated Organic" (This is the trigger for the waste contractor to use the correct incinerator).

Phase B: Waste Stream Management

Use the following decision logic to determine the physical path of the waste.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Labeling Label: 'Contains Fluorinated Organics' (Alerts for Incineration) SolidPack->Labeling HaloStream Stream: Halogenated Solvents SolventCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Solvents (Segregate carefully) SolventCheck->NonHaloStream No HaloStream->Labeling NonHaloStream->Labeling Trace Halo Destruction High-Temp Incineration (>1100°C) with Scrubbing Labeling->Destruction

Figure 1: Decision logic for segregating fluorinated phenolic waste. Note that even if dissolved in a non-halogenated solvent, the presence of the -OCF


 group often mandates the "Halogenated" waste stream to ensure proper destruction.

Spill Management Protocol

In the event of a spill, immediate action minimizes exposure and environmental release.[6]

PPE Required:

  • Nitrile gloves (double-gloved recommended).

  • Safety goggles.

  • Lab coat.

  • N95 respirator (if dust is generated).

Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius) and post "Do Not Enter" signage.

  • Contain:

    • Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop into a waste jar.

    • Liquids: Surround with absorbent booms or vermiculite. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Clean:

    • Wipe the surface with a soap/water solution.[1][2][4][7][8][9]

    • Perform a final wipe with acetone (if surface compatible) to remove organic residue.

    • Crucial: All cleanup materials (wipes, gloves) must go into the Solid Hazardous Waste container, not the regular trash.

  • Report: Document the spill volume and location in the lab safety log.

Scientific Rationale: Why High-Temperature Incineration?

The disposal recommendation is grounded in the bond dissociation energy (BDE) of the molecule.

  • Carbon-Fluorine Bond Stability: The C-F bond in the trifluoromethoxy group is one of the strongest in organic chemistry (~485 kJ/mol). Standard landfilling allows these compounds to leach into groundwater, where they persist indefinitely (PFAS-like behavior).

  • Thermal Destruction: Only incineration above 1100°C ensures the complete mineralization of the C-F bonds into HF and CO

    
    .
    
  • Scrubbing: The facility must capture the resulting HF gas using alkaline scrubbers (e.g., Calcium Hydroxide) to form Calcium Fluoride (CaF

    
    ), preventing acid rain formation.
    

Reference for Incineration Standards:

  • EPA Guidance on Destruction and Disposal of PFAS and Fluorinated Organics [1].

  • Halogenated Solvent Disposal Best Practices [2].

References

  • US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

Sources

Personal protective equipment for handling 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

As a Senior Application Scientist, I approach the handling of complex halogenated building blocks not just as a procedural requirement, but as an exercise in predictive risk management. 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is an invaluable intermediate in advanced drug development, but its structural complexity demands rigorous, self-validating safety protocols. To ensure your laboratory operates at the highest safety standards, we must move beyond generic guidelines and understand the precise causality behind this compound's hazards.

Part 1: Mechanistic Toxicology & Hazard Causality

The severe risk profile of this molecule stems from the synergistic effects of its three primary functional groups. Understanding this mechanism is critical for selecting the correct Personal Protective Equipment (PPE) and emergency responses.

  • Phenol Moiety (Corrosive & Systemic Toxin): Phenols induce rapid protein denaturation and cell necrosis. Crucially, phenol acts as a local anesthetic. Upon skin contact, it numbs the nerve endings, often delaying the sensation of pain until deep tissue damage and systemic absorption have already occurred[1].

  • Trifluoromethoxyphenyl Group (Permeation Enhancer): The addition of this highly lipophilic, halogenated moiety drastically increases the molecule's partition coefficient (LogP). This drives the phenolic core through the lipid-rich stratum corneum of the skin at an accelerated rate compared to unsubstituted phenol, leading to rapid systemic toxicity (arrhythmias, CNS depression)[2].

  • Formyl Group (Electrophilic Center): The aldehyde group introduces the risk of protein cross-linking, making the compound a severe respiratory irritant and a potent dermal sensitizer.

G cluster_0 Functional Group Hazards Chem 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol Phenol Phenol Moiety Corrosive & Systemic Toxin Chem->Phenol CF3O Trifluoromethoxy Group High Lipophilicity Chem->CF3O Formyl Formyl (Aldehyde) Group Protein Cross-linking Chem->Formyl Mech1 Rapid Stratum Corneum Penetration Phenol->Mech1 Mech2 Delayed Pain Response (Anesthetic) Phenol->Mech2 Mech3 Systemic Toxicity (CNS/Arrhythmia) Phenol->Mech3 CF3O->Mech1 Enhances Formyl->Mech3 Synergistic Mech1->Mech3 PPE Intervention: Silver Shield® / Viton® Gloves + PEG 400 Decontamination PPE->Mech1 Blocks

Mechanistic toxicology pathway showing functional group synergy and PPE intervention points.

Part 2: Quantitative PPE Specifications & Causality

Standard disposable nitrile gloves are dangerously inadequate for this compound. Halogenated organics rapidly degrade thin nitrile, acting as a carrier solvent that pulls the toxic phenol directly into the dermal layer[3],[2]. We mandate the following PPE matrix based on OSHA standards[4] and empirical breakthrough data[5],[6].

PPE ComponentMaterial SpecificationBreakthrough / LimitCausality & Rationale
Primary Gloves (Incidental)Heavy-duty Nitrile (≥8 mil)< 30 minutesSufficient only for brief, incidental contact. Must be changed immediately upon splashing[7],[2].
Secondary Gloves (Direct/Spill)Viton®-butyl or Silver Shield®> 8 hoursHighly resistant to both halogenated moieties and phenolic compounds. Mandatory for extensive handling or spill cleanup[2],[6].
Eye & Face Protection ANSI Z87.1 Goggles + Face ShieldN/APhenol causes irreversible corneal damage. A face shield blocks aerosolized particles during solid transfers[1],[4].
Body Protection Flame-Resistant Lab Coat + Butyl ApronN/APrevents transdermal absorption through standard woven clothing in the event of a bulk spill[6].
Respiratory / Environmental Fume Hood (Face velocity 80-100 fpm)OSHA PEL: 5 ppm (8-hr TWA)Prevents inhalation of sensitizing formyl vapors and toxic phenolic dust[8],[5].

Part 3: Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is fully met.

Phase 1: Pre-Operational Verification

  • First Aid Readiness: Verify that an emergency eyewash/shower is within 10 seconds of the workspace[6]. Ensure an unopened bottle of low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) and sterile gauze are staged directly on the benchtop[7].

  • Environmental Control: Conduct all handling inside a certified chemical fume hood to maintain exposure well below the OSHA PEL of 5 ppm[5].

Phase 2: Execution & Handling

  • Donning PPE: Double-glove with ≥8 mil nitrile gloves. If handling >50 mL of solution or conducting extensive manipulations, don Viton®-butyl gloves over the nitrile base[2].

  • Weighing: Use an anti-static weighing boat. To prevent aerosolization of the solid, avoid vigorous scraping motions. Transfer the pre-weighed vessel inside secondary containment (e.g., a shatter-resistant PVC-coated carrier) to the reaction setup[3].

  • Reaction Setup: Utilize closed-system glassware. If dissolving the compound in halogenated solvents (e.g., chloroform or DCM), be hyper-aware that the solvent will instantly compromise standard nitrile gloves upon contact[2].

Workflow Prep 1. Preparation Verify PEG 400 & Fume Hood PPE 2. PPE Donning Double Nitrile or Viton® Prep->PPE Handle 3. Handling Secondary Containment PPE->Handle Decon 4. Decontamination Soap & Water (Surfaces) Handle->Decon Waste 5. Disposal Halogenated Organic Waste Decon->Waste

Self-validating operational workflow from preparation to halogenated waste disposal.

Part 4: Spill Response & Chemical Disposal Plan

The lipophilic nature of the trifluoromethoxyphenyl group dictates a specific, counter-intuitive first aid response.

Immediate Skin Exposure Protocol (The PEG Sink Method) Causality: DO NOT use small amounts of water initially. Because this halogenated phenol is poorly soluble in water, water will merely spread the chemical over a larger surface area, accelerating systemic absorption[7].

  • Wipe: Immediately remove contaminated clothing and PPE.

  • Apply PEG: Liberally apply PEG 300 or PEG 400 to the affected area using gauze. PEG acts as a macroscopic lipophilic sink, drawing the chemical out of the tissue via osmotic and solubility gradients[7],[6].

  • Swab: Continuously swab the area with fresh PEG for at least 15 minutes until the distinct acrid/sweet odor of phenol is no longer detectable[7],[6].

  • Rinse & Escalate: Only after PEG treatment, flush the area with copious amounts of tepid water and seek immediate medical attention[7].

Spill Cleanup & Disposal

  • Isolate: Evacuate personnel and ensure the fume hood is operating at maximum exhaust.

  • Don Heavy PPE: Switch to Viton®-butyl or Silver Shield® gloves; standard nitrile will fail during cleanup[2].

  • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels, which can react or fail to contain the fumes.

  • Segregate Waste: Collect all contaminated materials, including PPE, into a rigid, leak-proof container. Label explicitly as "Hazardous Waste: Halogenated Phenol Organic Solid"[3]. Never mix with non-halogenated waste streams.

References

  • Wayne State University Office of Environmental Health and Safety. Phenol Standard Operating Procedure. Retrieved from:[Link]

  • Texas Woman's University. Phenol Standard Operating Procedure. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from:[Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from:[Link]

  • Duke University Occupational & Environmental Safety Office (OESO). Phenol Guideline. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.